VCP171
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLVOBHWXLIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VCP171: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Adenosine A1 Receptor
Executive Summary: VCP171 is a potent and well-characterized positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] It enhances the binding and functional activity of orthosteric agonists at the A1R.[2][3] In the absence of an orthosteric agonist, this compound also exhibits partial agonist activity on its own, primarily through the canonical A1R signaling pathway involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Furthermore, this compound has been shown to potentiate agonist-mediated recruitment of β-arrestin 2. Its ability to reduce excitatory synaptic transmission in preclinical models of neuropathic pain highlights its therapeutic potential and value as a research tool.[1][4] This document provides an in-depth overview of the quantitative pharmacology, signaling mechanisms, and key experimental protocols used to elucidate the mechanism of action of this compound.
Introduction to the Adenosine A1 Receptor (A1R)
The Adenosine A1 Receptor (A1R) is a Class A G-protein coupled receptor (GPCR) that plays a crucial role as a neuromodulator throughout the body.[5] Its actions are mediated by the endogenous ligand adenosine. A1Rs are coupled to inhibitory G-proteins (Gi/o). The canonical signaling cascade following agonist binding involves the activation of the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Downstream of cAMP reduction, A1R activation also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits N-type calcium channels, reducing calcium influx.[5][6] These actions collectively result in an inhibitory effect on neuronal activity and cardiac function.
This compound: A Positive Allosteric Modulator (PAM) of A1R
This compound, with the chemical name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is classified as a positive allosteric modulator of the A1R.[3] Unlike orthosteric agonists that bind directly to the adenosine binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[2][3] As a PAM, this compound enhances the binding affinity and/or efficacy of orthosteric agonists.[2][7] This modulatory action is probe-dependent, meaning the degree of enhancement can vary with different orthosteric agonists.[2][7]
A key feature of this compound is its dual activity. While it acts as a PAM in the presence of an agonist, it also functions as an allosteric partial agonist in the absence of an orthosteric ligand, capable of independently inhibiting cAMP activity.
Quantitative Pharmacology of this compound
The pharmacological properties of this compound have been quantified through various in vitro and in vivo assays. The data below summarizes its binding, potency, and efficacy.
Table 1: Binding and Functional Parameters of this compound at the A1 Receptor
| Parameter | Value | Description | Source |
|---|---|---|---|
| pKB | 5.65 | Negative logarithm of the binding affinity of this compound as a PAM. | |
| Binding Cooperativity | 0.68 | The degree of positive cooperativity with the orthosteric agonist NECA. |
| EC50 (Kinetic Assay) | 15.8 µM | Concentration for 50% of maximal effect in a kinetic assay measuring agonist dissociation. |[8][9] |
Table 2: Efficacy of this compound in a Rat Neuropathic Pain Model (AMPA Receptor-Mediated eEPSC Inhibition)
| Target Location | Condition | EC50 (µM) | Source |
|---|---|---|---|
| Lamina I Neurons | Neuropathic | 1.995 | [9] |
| Lamina I Neurons | Sham Control | 2.512 | [9] |
| Lamina II Neurons | Neuropathic | 0.251 | [9] |
| Lamina II Neurons | Sham Control | 0.631 |[9] |
Mechanism of Action: Signaling Pathways
This compound modulates A1R function by influencing two major downstream signaling pathways: G-protein signaling and β-arrestin recruitment.
Modulation of G-Protein Signaling
As a PAM and partial agonist, this compound's primary effect on G-protein signaling is the enhancement of the A1R's natural inhibitory function. By binding to its allosteric site, this compound stabilizes a receptor conformation that is more favorable for Gi protein coupling and activation, both potentiating the effect of an orthosteric agonist and exerting its own partial agonism. This leads to a more pronounced inhibition of adenylyl cyclase and a greater reduction in intracellular cAMP.
Modulation of β-Arrestin Recruitment
In addition to G-protein pathways, GPCR signaling is also regulated by arrestin proteins. Following agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which can lead to desensitization or initiation of G-protein-independent signaling. Studies show that this compound can enhance agonist-induced β-arrestin 2 recruitment to the A1R.[10][11] Co-incubation of cells with this compound and the agonist NECA resulted in a 10-19% increase in β-arrestin 2 recruitment compared to NECA alone.[11]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized biophysical and electrophysiological assays.
Ligand Binding Assays (NanoBRET)
NanoBioluminescence Resonance Energy Transfer (NanoBRET) competition binding assays are used to determine the binding affinity (pKi) of unlabeled compounds like this compound.[12]
-
Principle: The assay uses cells expressing the A1R tagged with NanoLuciferase (Nluc). A fluorescent ligand that binds to the A1R is added. When the fluorescent ligand is bound to the Nluc-A1R, BRET occurs upon addition of a substrate. An unlabeled competing ligand will displace the fluorescent ligand, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cell Culture: HEK293 cells expressing N-terminally Nluc-tagged A1R are cultured and harvested.
-
Assay Preparation: Cells are incubated with the NanoLuciferase substrate, furimazine.
-
Competition: A constant concentration of a fluorescent A1R ligand (e.g., CA200645) is added to the cells, followed by increasing concentrations of the unlabeled competitor (this compound).[12]
-
Signal Detection: Emissions at 450 nm (donor) and >610 nm (acceptor) are measured immediately and over time.
-
Data Analysis: The BRET ratio is calculated and plotted against the concentration of the unlabeled ligand. The data is fitted to a one-site Ki model to determine the affinity (pKi) value.[12]
-
cAMP Functional Assay (GloSensor™)
-
Principle: The GloSensor™ assay utilizes a genetically engineered form of luciferase that is fused to a cAMP-binding domain. When intracellular cAMP levels rise, cAMP binds to the protein, causing a conformational change that results in light production. For A1R, which is Gi-coupled, receptor activation leads to a decrease in cAMP and thus a reduction in the luminescent signal.
-
Protocol Outline:
-
Transfect cells with both the A1R and the GloSensor™ cAMP plasmid.
-
Equilibrate cells with a GloSensor™ cAMP reagent.
-
Stimulate adenylyl cyclase with a compound like forskolin to generate a baseline cAMP signal.
-
Add the A1R agonist (with or without this compound) to the cells.
-
Measure the change in luminescence over time to quantify the inhibition of cAMP production.[10][11]
-
β-Arrestin 2 Recruitment Assay (NanoBiT®)
-
Principle: This protein-complementation assay is used to measure protein-protein interactions in real-time.[10][11] The A1R is fused to the large subunit of NanoLuciferase (LgBiT), and β-arrestin 2 is fused to the small subunit (SmBiT). Neither subunit is functional on its own. Agonist-induced recruitment of β-arrestin 2 to the A1R brings the subunits into close proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal.[10]
-
Protocol Outline:
-
Co-transfect cells with plasmids for A1R-LgBiT and SmBiT-β-arrestin 2.
-
Incubate cells with the Nano-Glo® Live Cell substrate.
-
Measure baseline luminescence.
-
Add the A1R agonist and/or this compound.
-
Monitor the increase in luminescence, which is directly proportional to the degree of β-arrestin 2 recruitment.[11]
-
Electrophysiology
-
Principle: Whole-cell patch-clamp electrophysiology is used to measure synaptic currents in individual neurons. This technique was used to assess the functional consequences of this compound action in spinal cord slices from rat models of neuropathic pain.[1][4]
-
Protocol Outline:
-
Prepare acute spinal cord slices from sham or nerve-injured rats.
-
Identify Lamina I or II neurons under a microscope.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors.
-
Record baseline eEPSC amplitude.
-
Apply this compound to the slice via superfusion and record the change in eEPSC amplitude to determine the inhibitory effect.[1]
-
Conclusion
This compound is a multifaceted A1R modulator, acting as both a positive allosteric modulator and a partial agonist. Its mechanism of action is centered on enhancing the receptor's native inhibitory functions, primarily through the G-protein-mediated suppression of cAMP and potentiation of β-arrestin 2 recruitment. The detailed characterization of these pathways, enabled by advanced experimental techniques, confirms its mode of action. The demonstrated efficacy of this compound in reducing excitatory neurotransmission in preclinical pain models underscores the therapeutic potential of targeting the A1R allosterically for conditions such as neuropathic pain.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of two selective A1‐receptor agonists and the bitopic ligand VCP746 on heart rate and regional vascular conductance in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Adenosine [cvpharmacology.com]
- 7. researchgate.net [researchgate.net]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
VCP171: A Technical Guide to its Function as an Allosteric Partial Agonist of the Adenosine A1 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of VCP171, a potent and selective small molecule targeting the adenosine A1 receptor (A1R). This compound is characterized as a positive allosteric modulator (PAM) that also exhibits partial agonist activity in the absence of an orthosteric agonist. This dual functionality presents a sophisticated mechanism for fine-tuning A1R signaling, which is crucial for various physiological processes, including neural activity and pain modulation. This guide synthesizes the current quantitative data, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows. The therapeutic potential of this compound, particularly in the context of neuropathic pain, is underscored by its ability to selectively inhibit primary afferent synaptic transmission in a disease-state-dependent manner.
Pharmacological Profile of this compound
This compound is a 2-aminothiophene derivative that binds to a topographically distinct (allosteric) site on the adenosine A1 receptor, a Class A G protein-coupled receptor (GPCR).[1] Its primary mechanism is to positively modulate the binding and/or efficacy of endogenous orthosteric agonists, such as adenosine.[1][2] Critically, in the absence of an orthosteric agonist, this compound can independently activate the A1R, albeit to a lesser extent than a full agonist, classifying it as an allosteric partial agonist.[3] This partial agonism is demonstrated by its ability to inhibit cyclic AMP (cAMP) activity on its own.[3]
Data Presentation
The quantitative pharmacological parameters of this compound are summarized below, derived from various in vitro assays.
Table 1: this compound Binding Affinity and Cooperativity
| Parameter | Value | Species/Cell Line | Assay Description | Reference |
|---|---|---|---|---|
| pKB | 5.65 | Not Specified | Functional assay measuring modulation of agonist activity. | [3] |
| Binding Cooperativity (α) | 0.68 | Not Specified | Measured with the orthosteric agonist NECA. | [3] |
| EC50 | 15.8 µM | Not Specified | Kinetic assay measuring the dissociation rate of an agonist. |[4][5] |
Table 2: this compound Functional Efficacy in Neuropathic Pain Model
| Parameter | Lamina I Neurons (EC50) | Lamina II Neurons (EC50) | Animal Model | Assay Description | Reference |
|---|---|---|---|---|---|
| Nerve-Injured | 1.995 µM | 0.251 µM | Rat (Partial Nerve Ligation) | Reduction of AMPA receptor-mediated eEPSCs. | [5] |
| Sham Control | 2.512 µM | 0.631 µM | Rat (Sham Surgery) | Reduction of AMPA receptor-mediated eEPSCs. |[5] |
Note: The lower EC50 values in nerve-injured animals, particularly in Lamina II neurons, suggest that this compound is significantly more effective in a neuropathic pain state.[5][6][7]
Mechanism of Action and Signaling Pathway
The adenosine A1 receptor canonically couples to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The Gβγ subunit can also mediate downstream effects, such as the modulation of ion channels.
As a PAM, this compound enhances the ability of adenosine to activate this pathway. As a partial agonist, it can initiate this signaling cascade independently. This modulation results in a significant reduction of excitatory synaptic transmission, an effect particularly pronounced in the superficial laminae of the spinal dorsal horn, a key area for pain processing.[6][8] this compound has been shown to decrease the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs).[3][6]
Key Experimental Protocols
The characterization of this compound involved sophisticated biochemical and electrophysiological assays. Below are detailed summaries of the core methodologies.
Receptor Binding Assays
To quantify the effect of this compound on ligand binding, NanoBRET (Bioluminescence Resonance Energy Transfer) saturation binding assays were employed.[9] This technique allows for the real-time measurement of ligand-receptor interactions in living cells.
Methodology:
-
Cell Culture: HEK293T cells are transiently transfected to co-express the human or rat A1R fused to NanoLuc luciferase (the energy donor) and a fluorescent-labeled orthosteric ligand (the energy acceptor).[1][9]
-
Assay Preparation: Transfected cells are harvested and plated into microplates.
-
Ligand Addition: Increasing concentrations of the fluorescent ligand are added to the cells in the presence or absence of a fixed concentration of this compound (e.g., 1, 10, or 30 µM).[9]
-
BRET Measurement: The NanoLuc substrate is added, and the plate is read on a BRET-capable plate reader, which measures both the donor emission and the acceptor emission.
-
Data Analysis: The BRET ratio is calculated and plotted against the fluorescent ligand concentration. Non-linear regression is used to determine the dissociation constant (KD) and maximum binding (Bmax). A change in KD or Bmax in the presence of this compound indicates allosteric modulation.
In Vitro Electrophysiology
The functional effects of this compound on synaptic transmission were assessed using whole-cell patch-clamp recordings from spinal cord slices of rats, comparing naive animals to a model of neuropathic pain.[6]
Methodology:
-
Animal Model: Neuropathic pain is induced in male Sprague-Dawley rats via partial nerve ligation (PNL) of the sciatic nerve. Sham-operated animals serve as controls.[7]
-
Spinal Cord Slice Preparation: After a designated period, the lumbar spinal cord is extracted. Transverse slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on neurons in Lamina I and Lamina II of the dorsal horn.[6]
-
Stimulation & Recording: A stimulating electrode is placed to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors. Spontaneous EPSCs (sEPSCs) can also be recorded.
-
Drug Application: After establishing a stable baseline recording, this compound (e.g., 10 µM) is applied via the superfusion bath.[6][7]
-
Data Analysis: The amplitude and frequency of eEPSCs and sEPSCs before, during, and after this compound application are measured and compared to determine the drug's effect on excitatory synaptic transmission.[8]
Summary and Future Directions
This compound is a well-characterized adenosine A1 receptor positive allosteric modulator with inherent partial agonist activity.[3] Its ability to potentiate endogenous adenosine signaling while providing a baseline level of receptor activation offers a nuanced approach to receptor modulation. The enhanced efficacy observed in neuropathic pain models suggests that this compound's mechanism is particularly suited to pathological states, potentially offering a wider therapeutic window and reduced side effects compared to traditional orthosteric agonists.[2][5][10]
Future research should focus on:
-
Elucidating the precise binding site of this compound on the A1R through structural biology studies.
-
Investigating the in vivo efficacy and safety profile of this compound in more complex preclinical models of chronic pain and other neurological disorders.
-
Exploring the potential for species-dependent differences in this compound's activity to ensure translatability to human clinical trials.[1][9]
The development of allosteric modulators like this compound represents a promising frontier in GPCR pharmacology, offering the potential for more selective and physiologically-attuned therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VPC171 | 1018830-99-3 | Adenosine Receptor | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
VCP171 and cAMP activity inhibition
An In-depth Technical Guide on VCP171 and its Inhibition of cAMP Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, small-molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, the A1R is coupled to inhibitory G proteins (Gi/o). Activation of the A1R pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This compound enhances the binding and/or efficacy of endogenous adenosine, thereby potentiating this inhibitory effect on cAMP production. Notably, in the absence of the natural agonist, this compound can act as a partial agonist, independently causing a reduction in cAMP levels.[2][3] This guide provides a detailed overview of the mechanism of this compound, quantitative data on its activity, and comprehensive experimental protocols for assessing its impact on cAMP signaling.
Mechanism of Action: this compound and A1R-Mediated cAMP Inhibition
The primary mechanism of action for this compound is the positive allosteric modulation of the adenosine A1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[4][5] This interaction induces a conformational change in the receptor that can "fine-tune" the orthosteric ligand's activity.[4][5]
The signaling cascade is as follows:
-
Binding: this compound binds to an allosteric site on the A1R.
-
Modulation: This binding event increases the affinity and/or efficacy of adenosine for the A1R.
-
G Protein Activation: Upon agonist binding, the A1R activates its associated intracellular Gi/o proteins.
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.
This reduction in cAMP has various downstream effects, as cAMP is a critical regulator of numerous cellular processes through effectors like Protein Kinase A (PKA). In the context of this compound's development for neuropathic pain, this pathway is leveraged to reduce neuronal excitability.[1][2][3][6]
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Pharmacological Profile of VCP171: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VCP171 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, this compound enhances the binding and signaling of endogenous adenosine at the A1R, offering a promising therapeutic approach for conditions such as neuropathic pain.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity, cardiovascular function, and inflammation. Its activation by endogenous adenosine leads to inhibitory effects, making it an attractive target for therapeutic intervention in a variety of disorders. However, the development of orthosteric A1R agonists has been hampered by on-target side effects due to the ubiquitous expression of the receptor.
Positive allosteric modulators (PAMs) offer a more nuanced approach to targeting the A1R. By binding to a site topographically distinct from the orthosteric ligand binding site, PAMs can potentiate the effects of endogenous adenosine in a spatially and temporally specific manner, potentially offering an improved therapeutic window. This compound has emerged as a key tool compound for studying the therapeutic potential of A1R PAMs.
Mechanism of Action
This compound acts as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] It binds to an allosteric site on the receptor, increasing the affinity and/or efficacy of the endogenous agonist, adenosine. In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline level of A1R activation and inhibition of cyclic AMP (cAMP) activity.[1][3]
The primary downstream effect of A1R activation is the inhibition of adenylyl cyclase via the Gαi/o subunit of the coupled G protein, leading to a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can modulate the activity of various ion channels, including the inhibition of N-, P-, and Q-type calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
In the context of neuropathic pain, this compound has been shown to reduce the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in the superficial dorsal horn of the spinal cord, a key area for nociceptive signal transmission.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Species | Assay | Reference |
| pKb | 5.65 | Human | Radioligand Binding | [1] |
| Binding Cooperativity (α) with NECA | 0.68 | Human | Radioligand Binding | [1] |
| EC50 (agonist dissociation) | 15.8 µM | Not Specified | Kinetic Assay | [4] |
Table 2: Ex Vivo Efficacy in a Rat Model of Neuropathic Pain
| Parameter | Condition | Lamina I Inhibition | Lamina II Inhibition | Concentration | Reference |
| eEPSC Inhibition | Sham Control | 13 ± 2% | Not specified | 10 µM | [2] |
| eEPSC Inhibition | Nerve-Injured | 24 ± 4% | Significantly more effective than sham | 10 µM | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the adenosine A1 receptor and the modulatory role of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for A1R Affinity and Cooperativity
-
Objective: To determine the affinity of this compound for the adenosine A1 receptor and its cooperativity with an orthosteric agonist.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human adenosine A1 receptor.
-
[3H]DPCPX (radiolabeled A1R antagonist).
-
NECA (N-ethylcarboxamidoadenosine, A1R agonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of unlabeled DPCPX (for competition binding) and this compound.
-
In a 96-well plate, combine cell membranes, [3H]DPCPX at a concentration near its Kd, and varying concentrations of this compound or unlabeled DPCPX.
-
To determine cooperativity, perform the binding assay in the presence and absence of a fixed concentration of NECA.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the pKb of this compound and the cooperativity factor (α) with NECA.
-
cAMP Accumulation Assay for Functional Activity
-
Objective: To assess the functional activity of this compound as a partial agonist and a positive allosteric modulator of A1R-mediated inhibition of cAMP production.
-
Materials:
-
CHO cells stably expressing the human adenosine A1 receptor.
-
Forskolin (adenylyl cyclase activator).
-
Adenosine (orthosteric agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
To assess partial agonism, treat the cells with increasing concentrations of this compound in the presence of forskolin.
-
To assess PAM activity, treat the cells with a fixed, sub-maximal concentration of adenosine in the presence of increasing concentrations of this compound, along with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data to determine the potency and efficacy of this compound as a partial agonist and its ability to potentiate the effect of adenosine.
-
Ex Vivo Electrophysiology in a Rat Model of Neuropathic Pain
-
Objective: To evaluate the effect of this compound on excitatory synaptic transmission in the spinal cord dorsal horn of rats with neuropathic pain.
-
Animal Model:
-
Induce neuropathic pain in adult male Sprague-Dawley rats using the partial nerve ligation (PNL) model of the sciatic nerve. Sham-operated animals serve as controls.
-
-
Protocol:
-
After a post-operative period to allow for the development of neuropathic pain behaviors, anesthetize the rats and prepare transverse spinal cord slices containing the lumbar dorsal horn.
-
Transfer the slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.
-
Evoke excitatory postsynaptic currents (eEPSCs) by electrical stimulation of the dorsal root entry zone.
-
Record baseline eEPSCs.
-
Bath-apply this compound at a concentration of 10 µM and record the eEPSCs.
-
Wash out the drug and record the recovery of eEPSCs.
-
Analyze the amplitude of the eEPSCs before, during, and after this compound application to determine the percentage of inhibition.
-
Pharmacokinetics, Pharmacodynamics, and Toxicology
As of the date of this document, there is no publicly available information on the preclinical or clinical pharmacokinetics, systemic pharmacodynamics, or toxicology of this compound. Such studies are essential for the further development of this compound as a therapeutic agent.
Clinical Trials
A thorough search of clinical trial registries has not identified any registered clinical trials for this compound. Its use appears to be confined to preclinical research at this time.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of adenosine A1 receptor positive allosteric modulation. Its ability to enhance endogenous adenosine signaling specifically in pathological states, such as neuropathic pain, highlights the promise of this approach. While the current data on its in vitro and ex vivo pharmacology are encouraging, further studies are required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles to support any potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. Role of the Second Extracellular Loop of the Adenosine A1 Receptor on Allosteric Modulator Binding, Signaling, and Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Cooperativity of VCP171 with NECA at the Adenosine A₁ Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding cooperativity between VCP171, a positive allosteric modulator (PAM), and NECA, a non-selective adenosine receptor agonist, at the adenosine A₁ receptor (A₁R). This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and visualizes the underlying molecular and cellular mechanisms.
Executive Summary
This compound is a potent positive allosteric modulator of the adenosine A₁ receptor, exhibiting significant binding cooperativity with the orthosteric agonist NECA.[1][2][3] This cooperativity enhances the binding and functional effects of NECA, suggesting therapeutic potential for conditions where potentiation of A₁R signaling is desirable, such as in neuropathic pain.[3][4] The interaction is quantifiable through radioligand binding assays and observable in functional assays measuring downstream signaling, such as cAMP inhibition. The allosteric ternary complex model provides a theoretical framework for understanding this three-way interaction between the receptor, the orthosteric agonist, and the allosteric modulator.[4] Molecular dynamics simulations further support a mechanism where this compound binding to an extracellular allosteric site stabilizes the conformation of the receptor that has a higher affinity for NECA.
Quantitative Data Summary
The binding cooperativity of this compound with NECA at the human adenosine A₁ receptor has been characterized, yielding key quantitative parameters. These values are essential for understanding the potency and efficacy of this compound as a PAM.
| Parameter | Value | Description | Reference |
| pKb of this compound | 5.65 | The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the A₁ receptor. | [1][2] |
| Binding Cooperativity (log α) | 0.68 | The logarithm of the cooperativity factor (α) between this compound and NECA. A positive value indicates positive cooperativity, meaning this compound enhances the binding of NECA. | [1][2][4] |
| NECA Ki at human A₁R | 14 nM | The inhibition constant of NECA for the human A₁ receptor, indicating its high binding affinity. | [1] |
| This compound EC₅₀ (agonist dissociation) | 15.8 µM | The half maximal effective concentration of this compound in a kinetic assay measuring the dissociation of an agonist, indicating its potency in slowing agonist off-rate. | [5] |
| This compound EC₅₀ (eEPSC reduction in neuropathic pain model) | 0.251 µM (Lamina II) | The half maximal effective concentration of this compound for reducing excitatory postsynaptic currents in a preclinical model of neuropathic pain, demonstrating its functional efficacy. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding cooperativity between this compound and NECA.
Radioligand Binding Assay for Cooperativity Assessment
This protocol is adapted from standard methodologies for assessing allosteric interactions at GPCRs.[4][7]
Objective: To determine the binding affinity of NECA for the A₁ receptor in the absence and presence of this compound to calculate the cooperativity factor (α).
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A₁ receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]DPCPX (a high-affinity A₁R antagonist).
-
Orthosteric agonist: NECA.
-
Allosteric modulator: this compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvesting apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for each condition.
-
To each well, add a constant concentration of [³H]DPCPX (e.g., 1 nM).
-
Add increasing concentrations of NECA (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Perform the NECA concentration curve in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).
-
Add the cell membrane preparation (e.g., 20-50 µg of protein per well).
-
The final assay volume should be consistent (e.g., 200 µL).
-
Incubate the plates at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]DPCPX against the log concentration of NECA.
-
Fit the data using a one-site or two-site competition model in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ of NECA in the absence and presence of this compound.
-
Calculate the Ki of NECA using the Cheng-Prusoff equation.
-
The cooperativity factor (α) can be calculated from the fold-shift in the agonist affinity.
-
Functional Assay: cAMP Accumulation
This protocol measures the functional consequence of this compound and NECA co-application on a key A₁R signaling pathway.[8][9]
Objective: To assess the potentiation of NECA-induced inhibition of cAMP production by this compound.
Materials:
-
CHO cells stably co-expressing the human adenosine A₁ receptor and a cAMP-responsive reporter (e.g., GloSensor™).
-
Assay medium: Serum-free F-12 medium.
-
Forskolin (an adenylyl cyclase activator).
-
NECA.
-
This compound.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
White, opaque 96-well plates.
-
Plate reader capable of detecting the chosen assay signal.
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Add increasing concentrations of NECA to the wells.
-
Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves for NECA in the absence and presence of different concentrations of this compound.
-
Fit the curves using a sigmoidal dose-response model to determine the EC₅₀ of NECA under each condition.
-
A leftward shift in the NECA concentration-response curve in the presence of this compound indicates positive allosteric modulation of function.
-
Mandatory Visualizations
Allosteric Ternary Complex Model
Caption: Allosteric Ternary Complex Model for this compound and NECA.
Experimental Workflow for Cooperativity Assessment
References
- 1. rndsystems.com [rndsystems.com]
- 2. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pnas.org [pnas.org]
- 5. Item - Ternary complex model. - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel receptor partners and function of receptor activity-modifying proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Structural Basis for VCP171 Allosteric Modulation of the Adenosine A1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular underpinnings of VCP171's allosteric modulation of the adenosine A1 receptor (A1AR). This compound is a positive allosteric modulator (PAM) that enhances the activity of the A1AR, a G-protein coupled receptor (GPCR) with significant therapeutic potential for conditions such as neuropathic pain.[1][2] This document details the signaling pathways, quantitative data from key experiments, and the precise methodologies employed in the characterization of this compound and its interaction with the A1AR.
Introduction to this compound and the Adenosine A1 Receptor
The adenosine A1 receptor is a class A GPCR that plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[3] Its activation by the endogenous agonist adenosine leads to a variety of cellular responses, primarily through coupling to inhibitory G proteins (Gi/o).[3][4][5] Direct-acting A1AR agonists have been explored as therapeutic agents, but their clinical utility has been hampered by on-target side effects due to the ubiquitous expression of the receptor.[2][3][6]
Positive allosteric modulators like this compound offer a more nuanced therapeutic strategy.[6] this compound, with the chemical name --INVALID-LINK--methanone, belongs to the 2-amino-3-benzoylthiophene class of A1AR PAMs.[1][2][3] These molecules bind to a site on the receptor that is distinct from the orthosteric site where adenosine binds.[3] By enhancing the affinity and/or efficacy of endogenous adenosine, PAMs can potentiate A1AR signaling in a spatially and temporally specific manner, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1][2][6]
Adenosine A1 Receptor Signaling Pathway
Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[4] The A1AR can also signal through phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5]
Below is a diagram illustrating the primary signaling pathway of the Adenosine A1 Receptor.
References
- 1. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
VCP171: An In-depth Technical Guide on its Allosteric Modulation of the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This document provides a comprehensive technical overview of this compound's effect on A1R signaling, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows. This compound enhances the binding and/or efficacy of orthosteric A1R agonists and also exhibits partial agonism in the absence of the endogenous ligand, leading to the inhibition of adenylyl cyclase. These properties make this compound a valuable tool for studying A1R pharmacology and a potential therapeutic agent for conditions such as neuropathic pain.
Introduction to this compound and the Adenosine A1 Receptor
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. It is widely expressed throughout the body, with high concentrations in the central nervous system, heart, and kidneys. The A1R is coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial in regulating a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.
Allosteric modulators like this compound offer a sophisticated approach to targeting GPCRs. Unlike orthosteric ligands that bind to the same site as the endogenous agonist (adenosine), allosteric modulators bind to a distinct site on the receptor. This can lead to a more nuanced modulation of receptor activity, potentially offering greater subtype selectivity and a reduced risk of side effects associated with direct and continuous receptor activation. This compound, as a PAM, enhances the effects of endogenous adenosine, thereby amplifying the natural physiological response.
Quantitative Data on this compound's Interaction with the Adenosine A1 Receptor
The following table summarizes the key quantitative parameters that characterize the interaction of this compound with the adenosine A1 receptor, based on available data.
| Parameter | Value | Description | Reference(s) |
| pKb | 5.65 | The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the adenosine A1 receptor, indicating its binding affinity as a positive allosteric modulator. | |
| Binding Cooperativity with NECA (α) | 0.68 | A measure of the extent to which this compound and the orthosteric agonist NECA influence each other's binding. An α value less than 1 indicates negative cooperativity in binding, while a value greater than 1 would indicate positive cooperativity. It is important to note that this value reflects binding cooperativity, while the functional effect is positive modulation. | |
| Functional Effect | Positive Allosteric Modulator & Partial Agonist | This compound enhances the signaling of orthosteric agonists. In the absence of an orthosteric agonist, this compound can independently activate the A1R to a lesser extent than a full agonist, leading to the inhibition of cAMP activity. |
Note: More detailed quantitative data from specific functional assays, such as EC50 and IC50 values under various experimental conditions, are primarily available in subscription-based scientific literature and are not fully accessible in the public domain.
Signaling Pathways and Mechanism of Action
The canonical signaling pathway of the adenosine A1 receptor involves its interaction with Gi/o proteins. This compound, as a PAM, facilitates this process.
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway modulated by this compound.
Logical Flow of this compound's Action
Caption: Logical flow of this compound's dual-action mechanism.
Experimental Protocols
The following are detailed, representative protocols for key in vitro assays used to characterize the effects of this compound on adenosine A1 receptor signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the A1R and its cooperativity with orthosteric ligands.
Objective: To measure the binding of a radiolabeled A1R antagonist (e.g., [³H]DPCPX) in the presence and absence of this compound and/or an orthosteric agonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
This compound.
-
Orthosteric agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Non-specific binding control: A high concentration of a non-labeled A1R antagonist (e.g., 10 µM DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]DPCPX (typically near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]DPCPX, the non-specific binding control, and the membrane preparation.
-
Competition Binding: Add assay buffer, [³H]DPCPX, varying concentrations of this compound (or the orthosteric agonist), and the membrane preparation.
-
Cooperativity Assay: Add assay buffer, [³H]DPCPX, a fixed concentration of this compound, varying concentrations of the orthosteric agonist, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding, plot specific binding against the log concentration of the competing ligand to determine the IC50 value.
-
For cooperativity assays, analyze the shift in the orthosteric agonist's competition curve in the presence of this compound to calculate the cooperativity factor (α).
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, either as a partial agonist or as a PAM of an orthosteric agonist.
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
A cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Orthosteric A1R agonist (e.g., NECA).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and appropriate buffers.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Compound Addition:
-
Partial Agonism: Add varying concentrations of this compound to the wells.
-
Positive Allosteric Modulation: Add a fixed, sub-maximal concentration of an orthosteric agonist in combination with varying concentrations of this compound.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for PAM activity) or IC50 (for partial agonist activity) values.
-
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation following receptor stimulation.
Objective: To quantify the this compound-mediated increase in the binding of [³⁵S]GTPγS to G proteins upon A1R activation.
Materials:
-
Cell membranes expressing the adenosine A1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound.
-
Orthosteric A1R agonist (e.g., NECA).
-
GDP (Guanosine diphosphate).
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (with or without an orthosteric agonist).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding against the log concentration of this compound to generate a dose-response curve and determine its EC50 value and maximal effect (Emax).
-
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized positive allosteric modulator of the adenosine A1 receptor with demonstrated partial agonist activity. Its ability to enhance the signaling of endogenous adenosine makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics, particularly in the realm of pain management. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other allosteric modulators of the adenosine A1 receptor. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
An In-depth Technical Guide to the Function of Valosin-Containing Protein (VCP/p97) in Neuronal Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "VCP171" indicate a potential ambiguity. The term "this compound" identifies a potent positive allosteric modulator of the adenosine A1 receptor involved in neuropathic pain. However, the broader context of complex neuronal signaling pathways and protein function aligns with Valosin-Containing Protein (VCP), also known as p97. This guide will focus on the extensive research surrounding VCP/p97 in neuronal pathways, a topic of significant interest in neurodegenerative disease research. A separate section will briefly address the function of the chemical compound this compound.
Introduction to Valosin-Containing Protein (VCP/p97)
Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly conserved and ubiquitously expressed member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family.[1][2] It forms a homohexameric ring structure and utilizes the energy from ATP hydrolysis to remodel or segregate protein complexes.[3][4] This chaperone-like activity is critical for a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[4][5] In the nervous system, VCP is essential for maintaining proteostasis, and mutations in the VCP gene are linked to severe neurodegenerative disorders, including Inclusion Body Myopathy with Paget's Disease of Bone and Frontotemporal Dementia (IBMPFD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease.[1][6][7]
Core Signaling Pathways Involving VCP in Neurons
VCP functions as a central hub in several interconnected pathways crucial for neuronal health. Its primary role revolves around the recognition and processing of ubiquitinated proteins, directing them towards degradation or other cellular fates.
Ubiquitin-Proteasome System (UPS) and ERAD
VCP is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. In the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, VCP recognizes polyubiquitinated proteins that are retro-translocated from the ER into the cytosol.[5] By hydrolyzing ATP, VCP provides the mechanical force to extract these proteins from the ER membrane, making them accessible to the proteasome for degradation.[5][8] This process is vital for preventing the accumulation of toxic protein aggregates within neurons.
Autophagy and Mitophagy
VCP is also critically involved in autophagy, the process of degrading cellular components within lysosomes. It is required for the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material.[3] A specialized form of autophagy is mitophagy, the selective removal of damaged mitochondria. VCP helps to segregate and extract ubiquitinated proteins from the outer mitochondrial membrane, facilitating the clearance of dysfunctional mitochondria. This is particularly important in neurons, which have high energy demands and are susceptible to mitochondrial damage.
Stress Granule Disassembly
Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress. While their formation can be protective, persistent stress granules are associated with neurodegenerative diseases. VCP plays a crucial role in the disassembly of stress granules once the stress has subsided, allowing the release of stalled translational machinery.
Quantitative Data on VCP Function and Dysfunction
The following tables summarize key quantitative findings from studies on VCP, particularly focusing on the effects of disease-associated mutations.
| Parameter | Wild-Type VCP | Mutant VCP (e.g., R155H) | Cell/System Type | Reference |
| ATPase Activity | Baseline | Enhanced basal ATP hydrolysis | In vitro assays | [8] |
| Proteasome Activity | Normal | Reduced | Neuroblastoma cells | [3] |
| Autophagosome Maturation | Efficient | Impaired, accumulation of immature vesicles | PC12 cells | [3] |
| Mitochondrial Membrane Potential | Stable | Lowered | Patient-derived fibroblasts | [9] |
| Cognitive/Motor Function Assessment in Transgenic Mice | Control Mice | VCPA232E Mutant Mice | Test | Reference |
| Spatial Memory | Normal learning curve | Significant impairment | Morris Water Maze | [3] |
| Object Recognition | Recognizes novel object | No preference for novel object (impaired) | Novel Object Recognition | [3] |
| Fear Conditioning | Normal freezing response | Significantly reduced freezing response | Contextual Fear Conditioning | [3] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to investigate VCP function.
Co-immunoprecipitation (Co-IP) to Identify VCP-Interacting Proteins
This technique is used to determine if two proteins physically interact in vivo.
Protocol:
-
Cell Lysis: Culture neuronal cells (e.g., SH-SY5Y) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to VCP. This antibody will bind to VCP and any proteins associated with it.
-
Immunoprecipitation: Add protein A/G-conjugated beads to the lysate-antibody mixture. The beads will bind to the antibody, forming a solid-phase complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the VCP and its interacting proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein (e.g., a polyglutamine-expanded protein).[6]
In Vitro ATPase Activity Assay
This assay measures the rate at which VCP hydrolyzes ATP, providing insight into its enzymatic function.
Protocol:
-
Protein Purification: Purify recombinant wild-type and mutant VCP proteins.
-
Reaction Mixture: Prepare a reaction buffer containing a known concentration of ATP, MgCl2, and the purified VCP protein.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein).[1]
Cellular Fractionation and Western Blotting
This method is used to determine the subcellular localization of VCP and its associated proteins.
Protocol:
-
Cell Lysis and Homogenization: Harvest cells and gently lyse them to release their contents while keeping organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will separate the nuclear, mitochondrial, and cytosolic fractions.
-
Protein Quantification: Measure the protein concentration in each fraction.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against VCP and markers for each subcellular compartment to confirm the purity of the fractions.
The Chemical Compound this compound: A Distinct Entity
It is crucial to distinguish the protein VCP/p97 from the chemical compound this compound.
This compound is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[10][11] Its function in neuronal pathways is not related to protein degradation but to the modulation of neurotransmission.
-
Mechanism of Action: this compound binds to an allosteric site on the A1R, enhancing the receptor's response to its endogenous ligand, adenosine.[12][13]
-
Neuronal Function: In the context of neuropathic pain, adenosine acting on A1R has an analgesic effect. This compound potentiates this effect by reducing excitatory synaptic currents in spinal cord neurons, specifically in the lamina II region which is critical for pain processing.[10][14]
-
Therapeutic Potential: As a PAM, this compound offers a more targeted therapeutic approach than direct A1R agonists, as it only enhances signaling where and when adenosine is naturally released, potentially reducing side effects.[13][14]
| Compound | Target | Mechanism | Effect in Neurons | Therapeutic Application |
| This compound | Adenosine A1 Receptor (A1R) | Positive Allosteric Modulator | Reduces excitatory postsynaptic currents | Neuropathic Pain |
Conclusion and Future Directions
Valosin-Containing Protein (VCP/p97) is a multifaceted ATPase that is indispensable for neuronal proteostasis. Its central role in protein degradation pathways, including the UPS and autophagy, underscores its importance in preventing the accumulation of toxic proteins that characterize numerous neurodegenerative diseases. The study of VCP mutations continues to provide invaluable insights into the molecular mechanisms of neurodegeneration and highlights VCP as a promising therapeutic target.[5][6] Future research will likely focus on developing modulators of VCP activity that can correct the defects caused by pathogenic mutations without disrupting its essential cellular functions. Furthermore, a clear distinction must be maintained between the protein VCP/p97 and the A1R modulator this compound to ensure precision in scientific communication and drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal-Specific Overexpression of a Mutant Valosin-Containing Protein Associated with IBMPFD Promotes Aberrant Ubiquitin and TDP-43 Accumulation and Cognitive Dysfunction in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCP/p97 in abnormal protein aggregates, cytoplasmic vacuoles, and cell death, phenotypes relevant to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 1018830-99-3|DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
No Publicly Available Data on VCP171's Role in Synaptic Transmission
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or protein designated as "VCP171" and its role in modulating synaptic transmission. This suggests that "this compound" may be an internal or proprietary code name for a substance not yet described in the public domain, or potentially a misnomer.
Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations as requested. The scientific community relies on published, peer-reviewed research to understand the mechanisms of action of novel compounds.
Researchers, scientists, and drug development professionals interested in the modulation of synaptic transmission are encouraged to consult literature on established and well-characterized molecules. Key areas of ongoing research in synaptic modulation include:
-
Glutamatergic and GABAergic system modulators: These are the primary excitatory and inhibitory neurotransmitter systems in the central nervous system.
-
Neuromodulators: Dopamine, serotonin, acetylcholine, and norepinephrine play crucial roles in regulating synaptic plasticity and transmission.
-
Ion channel modulators: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability and synaptic signaling.
-
Presynaptic and postsynaptic protein targets: Molecules that interact with the synaptic vesicle cycle, neurotransmitter release machinery, and postsynaptic receptor complexes are key targets for drug development.
Should "this compound" be a novel compound, future publications will be necessary to elucidate its biological function and potential therapeutic applications. We recommend monitoring scientific conference proceedings and peer-reviewed journals for any forthcoming information on this topic.
Methodological & Application
Application Note: In Vitro Assay for cAMP Inhibition by VCP171
Audience: Researchers, scientists, and drug development professionals.
Introduction
VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] The A1R is a G protein-coupled receptor (GPCR) that couples to the Gi subunit.[4][5][6][7] Activation of the Gi signaling pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Notably, in the absence of an orthosteric agonist, this compound can act as a partial agonist, independently inhibiting cAMP accumulation.[2] This application note provides a detailed protocol for an in vitro assay to quantify the dose-dependent inhibition of cAMP by this compound.
Signaling Pathway
The activation of the adenosine A1 receptor by an agonist or a partial agonist like this compound initiates a signaling cascade that inhibits the production of cAMP. The Gi alpha subunit of the G protein dissociates upon receptor activation and directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, lowering the intracellular concentration of this second messenger.
References
Application Notes and Protocols for VCP171 in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models to investigate underlying mechanisms and evaluate novel therapeutic agents. VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] In the spinal cord, adenosine acts as an inhibitory neurotransmitter through A1R activation, leading to antinociception.[2] This highlights the therapeutic potential of targeting this receptor for neuropathic pain treatment.[2][4] this compound enhances the effect of endogenous adenosine, particularly in conditions like neuropathic pain where adenosine tone is elevated.[2][5]
These application notes provide a comprehensive guide for utilizing this compound in rat models of neuropathic pain, with a focus on the Partial Sciatic Nerve Ligation (PSNL) model and assessment of mechanical allodynia using the von Frey test.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a positive allosteric modulator at the adenosine A1 receptor. In a neuropathic pain state, elevated levels of endogenous adenosine are present in the spinal dorsal horn. This compound enhances the binding of adenosine to A1R on presynaptic terminals of primary afferent neurons. This potentiation of A1R signaling, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The ultimate effect is a reduction in the release of excitatory neurotransmitters, such as glutamate, from the presynaptic terminal, thereby dampening nociceptive signal transmission and alleviating pain.
Experimental Protocols
I. Induction of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) Model
The PSNL model is a widely used method to induce neuropathic pain that mimics many of the symptoms observed in humans.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane or sodium pentobarbital 50 mg/kg, i.p.)[8]
-
Surgical instruments (sterilized)
-
8-0 silk suture[6]
-
Antiseptic solution (e.g., Betadine and 70% ethanol)
-
Analgesics for post-operative care (e.g., meloxicam 1mg/kg, P.O.)[6]
Procedure:
-
Anesthetize the rat and shave the thigh area of the left hind leg.[6]
-
Prep the surgical area with antiseptic solution.[6]
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.[6]
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.[6]
-
Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.[6][8]
-
For sham-operated control animals, expose the sciatic nerve without performing the ligation.[6][8]
-
Close the muscle layer and skin with appropriate sutures or staples.[6]
-
Administer post-operative analgesics and allow the animal to recover in a clean cage on a heating pad.[6]
-
Monitor the animals daily for overall health and signs of infection.[6] Mechanical allodynia typically develops within a few days and stabilizes over the following weeks.
II. Administration of this compound
Based on available literature, this compound has been administered intrathecally to target the spinal cord directly.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Intrathecal catheters
-
Hamilton syringes
Procedure:
-
Prior to this compound administration, rats should be implanted with intrathecal catheters aimed at the lumbar spinal cord.
-
Allow animals to recover from catheter implantation surgery before commencing with drug administration.
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administer this compound via the intrathecal catheter in a low volume (e.g., 10-20 µL), followed by a flush of vehicle to ensure delivery to the spinal cord.
-
A study has shown a small reduction in allodynia at a dose of 30 µg administered intrathecally.[1] It is recommended to perform a dose-response study (e.g., 1, 10, 30 µg) to determine the optimal effective dose.[1]
III. Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.[10] The up-down method is a commonly used and statistically robust approach.[10][11][12]
Materials:
-
Von Frey filaments (calibrated set)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment and chambers for at least 2-3 days before the experiment.
-
On the day of testing, place the rat in the chamber on the mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.[13]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT):[11][12]
-
If there is a positive response, the next smaller filament is used.
-
If there is no response, the next larger filament is used.
-
-
The pattern of responses is used to calculate the 50% PWT using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the average difference between stimuli.
-
Assess the baseline PWT before surgery and at various time points after PSNL to confirm the development of mechanical allodynia.
-
On the day of this compound administration, measure the pre-drug PWT and then at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to evaluate the anti-allodynic effect.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a rat model of neuropathic pain.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Baseline and Post-Surgical Mechanical Withdrawal Thresholds
| Group | N | Baseline PWT (g) | Post-PSNL Day 7 PWT (g) | Post-PSNL Day 14 PWT (g) |
| Sham | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PSNL | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Mechanical Allodynia in PSNL Rats
| Treatment Group | N | Pre-drug PWT (g) | 30 min Post-drug PWT (g) | 60 min Post-drug PWT (g) | 120 min Post-drug PWT (g) |
| Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 µg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 µg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: The data presented in these tables are for illustrative purposes. Researchers should populate them with their own experimental findings. Statistical analysis (e.g., t-test, ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Conclusion
This compound, as a positive allosteric modulator of the adenosine A1 receptor, represents a promising therapeutic agent for the treatment of neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in a rat model of partial sciatic nerve ligation. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of this compound's analgesic efficacy and its potential for further development. Further studies are warranted to establish a full dose-response relationship and to explore other routes of administration and models of neuropathic pain.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Positive Allosteric Modulator of the Adenosine A 1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. inotiv.com [inotiv.com]
- 7. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. forum.painresearcher.net [forum.painresearcher.net]
- 13. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]
Application Notes and Protocols: Electrophysiological Characterization of VCP171 on Evoked Excitatory Postsynaptic Current (eEPSC) Amplitude
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] The A1R, a G-protein coupled receptor, is a key regulator of neuronal activity, and its activation typically leads to neuronal inhibition. This compound enhances the effect of endogenous adenosine, thereby potentiating the inhibitory signaling of the A1R. This modulation has shown therapeutic potential, particularly in the context of neuropathic pain, by reducing excitatory synaptic transmission.[1][2]
This document provides a detailed protocol for investigating the effects of this compound on the amplitude of evoked excitatory postsynaptic currents (eEPSCs) mediated by AMPA receptors in spinal cord neurons. The methodology is based on whole-cell patch-clamp recordings from rodent spinal cord slices, a standard technique for assessing synaptic strength and its pharmacological modulation.
Signaling Pathway of this compound Action
This compound binds to an allosteric site on the adenosine A1 receptor, distinct from the orthosteric site where adenosine binds. This binding increases the affinity and/or efficacy of adenosine for the receptor. The activated A1R, coupled to Gi/o proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. A primary mechanism for reducing neuronal excitability is the inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which reduces neurotransmitter release. Additionally, postsynaptic mechanisms may involve the modulation of potassium channels, leading to hyperpolarization. The net effect is a reduction in the amplitude of excitatory postsynaptic currents.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on eEPSC amplitude in spinal cord lamina I and II neurons from both sham and nerve-injured rats.
| Animal Model | Lamina | This compound Concentration | Effect on eEPSC Amplitude | EC50 Value |
| Sham Control | I | 10 µM | 13 ± 2% reduction | 2.512 µM |
| Nerve-Injured | I | 10 µM | 24 ± 4% reduction | 1.995 µM |
| Sham Control | II | Not Specified | Not Specified | 0.631 µM |
| Nerve-Injured | II | Not Specified | Significantly more effective than in sham | 0.251 µM |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol details the methodology for preparing spinal cord slices and performing whole-cell patch-clamp recordings to measure the effect of this compound on AMPA receptor-mediated eEPSCs.
Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording:
| Reagent | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| D-Glucose | 25 |
| MgCl2 | 1 |
| CaCl2 | 2 |
Prepare a 10x stock solution without NaHCO3 and D-Glucose. On the day of the experiment, dilute the stock to 1x and add fresh NaHCO3 and D-Glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4. The osmolarity should be adjusted to ~310 mOsm/L.[3]
Intracellular Solution:
| Reagent | Concentration (mM) |
| K-Gluconate | 140 |
| KCl | 4 |
| EGTA | 0.5 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Na2-Phosphocreatine | 4 |
Adjust the pH to 7.3 with KOH and the osmolarity to ~295 mOsm/L.[3] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.
This compound Stock Solution:
Prepare a 10 mM stock solution of this compound in DMSO.[1] Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Spinal Cord Slice Preparation
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 5-6 weeks old) following approved institutional animal care and use committee protocols.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the lumbosacral spinal cord and immerse it in ice-cold, carbogenated aCSF.
-
Mount the spinal cord segment on a vibrating microtome (vibratome) and cut transverse slices (300-400 µm thick).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 34°C for 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single spinal cord slice to the recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Visually identify neurons in the superficial dorsal horn (laminae I and II).
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV to record AMPA receptor-mediated currents while minimizing the contribution of NMDA receptors.
Evoked EPSC (eEPSC) Recording and Drug Application
-
Place a bipolar stimulating electrode in the dorsal root entry zone or adjacent dorsal horn to evoke synaptic responses in the recorded neuron.
-
Apply brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit eEPSCs.
-
Record a stable baseline of eEPSC amplitudes for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) by switching the perfusion solution.
-
Record the eEPSC amplitudes in the presence of this compound for 10-15 minutes or until a steady-state effect is observed.
-
To confirm the A1R-mediated effect, co-apply an A1R antagonist such as DPCPX (e.g., 1 µM) to observe the reversal of the this compound-induced inhibition.
-
Perform a washout by perfusing with standard aCSF to allow for the recovery of the eEPSC amplitude.
Data Analysis
-
Analyze the recorded currents offline using appropriate software (e.g., Clampfit, Igor Pro).
-
Measure the peak amplitude of the eEPSCs.
-
Normalize the eEPSC amplitudes to the average baseline amplitude.
-
Calculate the percentage reduction in eEPSC amplitude in the presence of this compound.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of the drug effect.
-
Construct concentration-response curves to determine the EC50 value of this compound.
Experimental Workflow Diagram
References
VCP171: Application in Primary Afferent Synaptic Transmission Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] In the context of primary afferent synaptic transmission, particularly in nociceptive pathways, this compound has emerged as a valuable research tool. Its ability to enhance the activity of endogenous adenosine at the A1R provides a mechanism to selectively inhibit excitatory synaptic transmission, making it a subject of interest for the development of novel non-opioid analgesics.[3] These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in key experiments, and a summary of relevant quantitative data.
Mechanism of Action
This compound binds to an allosteric site on the A1R, enhancing the binding and efficacy of the endogenous agonist, adenosine.[2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] The primary effect of this compound in the dorsal horn of the spinal cord is the inhibition of neurotransmitter release from the presynaptic terminals of primary afferent neurons. This leads to a reduction in excitatory postsynaptic currents (eEPSCs) in second-order neurons, particularly in lamina I and II, which are critical for processing nociceptive information.[1][2][4]
Signaling Pathway of this compound at the Primary Afferent Synapse
Caption: this compound enhances adenosine's inhibitory effect on presynaptic glutamate release.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound.
Table 1: In Vitro Electrophysiological Effects of this compound on eEPSCs
| Preparation | Animal Model | Neuron Type | This compound Concentration | Effect on AMPAR-mediated eEPSCs (% reduction from control) | Reference |
| Spinal Cord Slices | Sham Control Rats | Lamina I | 10 µM | 13 ± 2% | [1][4] |
| Spinal Cord Slices | Nerve-Injured Rats | Lamina I | 10 µM | 24 ± 4% | [1][4] |
| Spinal Cord Slices | Nerve-Injured Rats | Lamina II | 10 µM | Significantly more effective than in sham controls | [1] |
Table 2: In Vivo Behavioral Effects of Intrathecal this compound
| Animal Model | Behavioral Test | This compound Dose | Effect | Reference |
| Nerve-Injured Rats | Von Frey Mechanical Paw Withdrawal | 30 µg | Significant increase in paw withdrawal threshold (analgesia) | [3] |
| Nerve-Injured Rats | Conditioned Place Preference | 30 µg | Increased time spent in drug-paired chamber | [3] |
| Rats | Rotarod | 30 µg | No significant effect on motor coordination | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Whole-Cell Patch-Clamp Recording in Spinal Cord Slices
This protocol is designed to measure the effect of this compound on excitatory postsynaptic currents in dorsal horn neurons.
1. Animal Model and Slice Preparation:
-
Utilize a rat model of neuropathic pain (e.g., partial sciatic nerve ligation) and sham-operated controls.
-
Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
-
Cut transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.
-
Visualize lamina I and II neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing K-gluconate, MgCl2, EGTA, HEPES, ATP, and GTP).
-
Record AMPA receptor-mediated eEPSCs by holding the neuron at a negative potential (e.g., -70 mV) to block NMDA receptors.
-
Evoke eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone with a bipolar stimulating electrode.
3. This compound Application:
-
Establish a stable baseline recording of eEPSCs for at least 5-10 minutes.
-
Bath-apply this compound (e.g., 10 µM) dissolved in aCSF.
-
Record the effect of this compound on eEPSC amplitude for 10-15 minutes.
-
To confirm the effect is A1R-mediated, co-apply an A1R antagonist like DPCPX.
-
Perform a washout with standard aCSF to observe the reversal of the effect.
4. Data Analysis:
-
Measure the peak amplitude of the eEPSCs.
-
Normalize the eEPSC amplitude during this compound application to the baseline amplitude.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the this compound-induced reduction in eEPSC amplitude.
Experimental Workflow for Patch-Clamp Studies
Caption: Workflow for studying this compound's effects using spinal cord slice electrophysiology.
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
This protocol measures the analgesic effect of this compound on mechanical sensitivity in a neuropathic pain model.
1. Animal Model and Acclimatization:
-
Use a rat model of neuropathic pain.
-
Acclimatize the animals to the testing environment and apparatus for several days before baseline testing. The apparatus typically consists of a mesh floor allowing access to the plantar surface of the hind paws.
2. This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., intrathecal injection). For intrathecal administration, perform a lumbar puncture under brief anesthesia.
3. Behavioral Testing:
-
At specified time points post-administration, assess the paw withdrawal threshold (PWT).
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Use a method like the "up-down" method to determine the 50% PWT.
4. Data Analysis:
-
Calculate the 50% PWT for each animal at each time point.
-
Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound administration to its analgesic effects.
Conclusion
This compound serves as a critical tool for investigating the role of the adenosine A1 receptor in modulating primary afferent synaptic transmission. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of nociception and to explore the therapeutic potential of A1R modulation for the treatment of chronic pain. The selectivity of this compound for the A1R makes it particularly useful for dissecting the specific contribution of this receptor subtype to synaptic plasticity and pain signaling.
References
Application Notes & Protocols: Cell-based Assays for Screening VCP171 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valosin-Containing Protein (VCP), also known as p97, is a type II AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), protein quality control, autophagy, and DNA damage repair.[2] VCP functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated protein complexes, thereby facilitating their subsequent degradation by the proteasome.[2][3] Due to its central role in maintaining proteostasis, VCP is overexpressed in many types of cancer, where it helps tumor cells cope with high levels of proteotoxic stress associated with rapid proliferation and protein synthesis.[1][3]
Inhibition of VCP has emerged as a promising therapeutic strategy for cancer. Small molecule inhibitors targeting VCP's ATPase activity disrupt protein degradation pathways, leading to an accumulation of misfolded and poly-ubiquitinated proteins.[1][4] This triggers severe endoplasmic reticulum (ER) stress, activates the Unfolded Protein Response (UPR), and ultimately leads to apoptosis in cancer cells.[1][3][4]
This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the activity of VCP171, a hypothetical inhibitor of VCP. The assays are designed to measure key downstream consequences of VCP inhibition: cytotoxicity, induction of apoptosis, and activation of the ER stress response. The protocols are based on established methods for characterizing known VCP inhibitors, such as CB-5083.[1][3][4]
VCP/p97 Signaling and Mechanism of Inhibition
VCP is a crucial mediator in the ERAD pathway. It recognizes and extracts misfolded, ubiquitinated proteins from the ER membrane, chaperoning them to the cytosol for degradation by the proteasome.[2][5][6] Inhibition of VCP's ATPase activity stalls this process, causing a buildup of toxic, misfolded proteins within the ER lumen.[3] This condition, known as ER stress, activates the UPR, a tripartite signaling cascade initiated by the sensors PERK, IRE1, and ATF6.[3][7] While initially a pro-survival response, prolonged or overwhelming ER stress shifts the UPR towards a pro-apoptotic outcome, prominently featuring the induction of the transcription factor CHOP (C/EBP homologous protein), which mediates apoptosis.[3][8][9]
Experimental Screening Workflow
A typical workflow for screening a potential VCP inhibitor like this compound involves a tiered approach. The initial step is a primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from this screen are then subjected to secondary assays to confirm the mechanism of action, specifically measuring apoptosis induction and ER stress markers.
Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.[10]
Materials:
-
Cancer cell lines (e.g., HCT116, RPMI-8226)
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[11]
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12]
Materials:
-
Cells treated as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White, opaque-walled 96-well plates (can be the same plate from the viability assay if multiplexing is not performed)
-
Plate-reading luminometer
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1.
-
Assay Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Equilibrate to room temperature.[13]
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature.[13]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents gently using a plate shaker for 30 seconds.[14]
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value (the concentration of this compound that induces 50% of the maximal apoptotic response).
Protocol 3: ER Stress Assessment using a CHOP Promoter Reporter Assay
This assay measures the transcriptional activation of the CHOP gene, a key marker of terminal ER stress.[7][8]
Materials:
-
Cancer cell line stably or transiently transfected with a CHOP promoter-luciferase reporter plasmid (e.g., pCHOP-Luc).
-
Complete culture medium.
-
This compound compound stock solution (in DMSO).
-
White, opaque-walled 96-well plates.
-
Luciferase Assay System (e.g., from Promega).
-
Plate-reading luminometer.
-
Positive control (e.g., Thapsigargin or Tunicamycin).
Procedure:
-
Cell Seeding: Seed the CHOP-reporter cell line in a white, opaque-walled 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (e.g., 300 nM Thapsigargin). Include a vehicle control.
-
Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.
-
Cell Lysis: Remove the culture medium. Lyse the cells by adding 20-50 µL of Passive Lysis Buffer per well and incubating for 15 minutes at room temperature on a shaker.
-
Measurement: Add 100 µL of Luciferase Assay Reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for CHOP induction.
Data Presentation
The following tables present representative data for a hypothetical VCP inhibitor, this compound, in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50, µM)
| Cell Line | Histology | This compound IC50 (48h) | This compound IC50 (72h) |
| HCT116 | Colorectal Carcinoma | 2.7 | 1.5 |
| RPMI-8226 | Multiple Myeloma | 0.35 | 0.22 |
| HeLa | Cervical Cancer | 6.1 | 4.3 |
| A549 | Lung Carcinoma | 3.6 | 2.1 |
| PC-3 | Prostate Cancer | 5.2 | 3.8 |
Data are representative and based on published values for known VCP inhibitors like CB-5083 and PPA.[15][16][17]
Table 2: Apoptosis and ER Stress Induction by this compound (EC50, µM)
| Cell Line | Assay | This compound EC50 (24h) |
| HCT116 | Caspase-3/7 Activation | 2.5 |
| RPMI-8226 | Caspase-3/7 Activation | 0.4 |
| HCT116 | CHOP Reporter Induction | 2.9 |
| RPMI-8226 | CHOP Reporter Induction | 0.5 |
Data are hypothetical but reflect the expected correlation between cytotoxicity, apoptosis, and ER stress induction based on the known mechanism of VCP inhibitors.[4][18]
The described cell-based assays provide a robust framework for screening and characterizing the activity of novel VCP inhibitors like this compound. By systematically evaluating cytotoxicity, apoptosis induction, and ER stress response, researchers can effectively determine the potency and confirm the on-target mechanism of action of lead compounds, facilitating their progression in the drug development pipeline.
References
- 1. Facebook [cancer.gov]
- 2. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHOP is a multifunctional transcription factor in the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ch.promega.com [ch.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Preparing Stock Solutions of VCP171 in DMSO and Ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of VCP171, a positive allosteric modulator of the adenosine A1 receptor, in dimethyl sulfoxide (DMSO) and ethanol. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C₁₈H₁₂F₃NOS and a molecular weight of 347.35 g/mol . Understanding its solubility is fundamental to preparing accurate and effective stock solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂F₃NOS | Internal Data |
| Molecular Weight | 347.35 g/mol | Internal Data |
| Solubility in DMSO | Soluble to 100 mM | [1][2] |
| Solubility in Ethanol | Soluble to 100 mM | [1][2] |
| Storage of Solid | Store at -20°C | [1][2] |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate downstream applications. The following protocols outline the steps for preparing 10 mM stock solutions of this compound in both DMSO and ethanol.
Materials
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
200 Proof Ethanol (absolute ethanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM this compound Stock Solution in DMSO
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out 3.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol for 10 mM this compound Stock Solution in Ethanol
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh this compound: Accurately weigh out 3.47 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add Ethanol: Add 1 mL of 200 proof ethanol to the tube.
-
Dissolve: Vortex the solution until the solid is fully dissolved. Gentle warming in a 37°C water bath may be used to facilitate dissolution if needed.
-
Storage: Store the 10 mM stock solution at -20°C in small, tightly sealed aliquots.
Diagram 1: Workflow for Preparing this compound Stock Solutions
References
Intrathecal VCP171 in Rodent Models: Application Notes and Protocols
Initial investigations into the intrathecal administration of a compound designated as VCP171 in rodent studies have not yielded specific public data or scholarly articles. The following application notes and protocols are therefore based on established methodologies for intrathecal drug delivery in rodents and general principles of preclinical research for similar therapeutic areas, such as neuropathic pain and spinal cord injury.
This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals initiating preclinical studies involving the intrathecal administration of novel therapeutic agents in rodents. The protocols and methodologies described herein are generalized and will require optimization and validation for any specific compound, including the theoretical this compound.
Table 1: Hypothetical Quantitative Data Summary for Intrathecal this compound in a Rodent Model of Neuropathic Pain
| Parameter | Rodent Model | This compound Dose Group 1 | This compound Dose Group 2 | Vehicle Control | Gabapentin (Positive Control) |
| Animal Model | Sprague-Dawley Rat | Chronic Constriction Injury (CCI) | Chronic Constriction Injury (CCI) | Chronic Constriction Injury (CCI) | Chronic Constriction Injury (CCI) |
| Number of Animals | n=10 | n=10 | n=10 | n=10 | n=10 |
| Administration Route | Intrathecal (i.t.) | Intrathecal (i.t.) | Intrathecal (i.t.) | Intrathecal (i.t.) | Intraperitoneal (i.p.) |
| Dosage | 1 nmol | 10 nmol | Saline | 30 mg/kg | |
| Frequency | Single Dose | Single Dose | Single Dose | Single Dose | |
| Primary Outcome | Paw Withdrawal Threshold (g) | Increased by 50% from baseline | Increased by 80% from baseline | No significant change | Increased by 60% from baseline |
| Secondary Outcome | Paw Withdrawal Latency (s) | Increased by 40% from baseline | Increased by 70% from baseline | No significant change | Increased by 55% from baseline |
| Adverse Effects | No observable motor impairment | Mild sedation in 2/10 animals | No observable effects | Sedation in 8/10 animals |
Experimental Protocols
Protocol for Intrathecal Catheter Implantation in Rats
This protocol describes a common surgical procedure for chronic intrathecal drug administration in rats, allowing for repeated injections in awake and unrestrained animals.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scalpel, forceps, retractors)
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
-
Antiseptic solution (e.g., Betadine)
-
Analgesic (e.g., Buprenorphine)
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave and sterilize the surgical area over the cisterna magna.
-
Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.
-
Carefully incise the dura mater to expose the cisterna magna.
-
Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level (typically lumbar enlargement for pain studies).
-
Secure the external part of the catheter to the surrounding musculature with a suture.
-
Close the incision in layers.
-
Externalize the catheter at the back of the neck and secure it with dental cement anchored to the skull.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days before drug administration.
Protocol for Intrathecal Administration of this compound
Materials:
-
Implanted rat
-
This compound solution (at desired concentration in sterile saline)
-
Vehicle control (sterile saline)
-
Hamilton syringe (10 µL)
-
Extension tubing
Procedure:
-
Handle the rat gently to minimize stress.
-
Connect the Hamilton syringe filled with this compound or vehicle to the externalized catheter via the extension tubing.
-
Slowly inject the desired volume (typically 5-10 µL) over a period of 30-60 seconds.
-
Follow the injection with a 5 µL flush of sterile saline to ensure the drug reaches the intrathecal space.
-
Observe the animal for any immediate adverse reactions (e.g., paralysis, seizures).
-
Return the animal to its home cage and proceed with behavioral testing at predetermined time points.
Protocol for Assessment of Neuropathic Pain (Von Frey Test)
This protocol measures mechanical allodynia, a key symptom of neuropathic pain.
Materials:
-
Von Frey filaments (calibrated set)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rat to the testing chamber for at least 15 minutes before testing.
-
Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Record the threshold in grams.
Visualizations
Signaling Pathway Diagram
Based on the analgesic effects of many compounds targeting the spinal cord, a potential mechanism of action for this compound could involve the modulation of adenosine signaling, a known pathway in pain modulation.[1] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).
Caption: Hypothetical mechanism of this compound-induced analgesia.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a preclinical study investigating the efficacy of intrathecally administered this compound in a rodent model of spinal cord injury.
Caption: Preclinical workflow for this compound in a spinal cord injury model.
References
Application Notes and Protocols for Studying AMPA Receptor-Mediated Currents with VCP171
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] While its primary target is the A1R, studies have demonstrated that this compound indirectly modulates glutamatergic neurotransmission by reducing the amplitude of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated evoked excitatory postsynaptic currents (eEPSCs). This effect is particularly pronounced in models of neuropathic pain, suggesting a state-dependent mechanism of action.[3][4]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the modulation of AMPA receptor currents, with a focus on experimental protocols relevant to pain research. The indirect nature of this compound's effect on AMPA receptors, mediated through the activation of presynaptic A1 receptors, offers a unique avenue to explore the intricate signaling pathways that regulate synaptic strength.
Mechanism of Action
This compound enhances the activity of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) that is typically coupled to inhibitory Gi/o proteins.[5] Activation of presynaptic A1 receptors leads to a reduction in neurotransmitter release, including glutamate. This is achieved through several mechanisms, including the inhibition of voltage-gated calcium channels (VGCCs) and modulation of the synaptic vesicle release machinery.[5][6] By potentiating the effect of endogenous adenosine at the A1R, this compound effectively dampens excitatory synaptic transmission at synapses where these receptors are expressed. The resulting decrease in glutamate release from the presynaptic terminal leads to a smaller postsynaptic response, which is observed as a reduction in the amplitude of AMPA receptor-mediated eEPSCs.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on AMPA receptor-mediated eEPSCs in lamina I and II neurons of the spinal cord in a rat model of neuropathic pain (Spinal Nerve Ligation).
| Parameter | Lamina I Neurons | Lamina II Neurons | Reference |
| EC50 (Sham Control) | 2.512 µM | 0.631 µM | [5] |
| EC50 (Nerve-Injured) | 1.995 µM | 0.251 µM | [5] |
| % Inhibition at 10 µM (Sham Control) | 13 ± 2% | Not explicitly stated | [4] |
| % Inhibition at 10 µM (Nerve-Injured) | 24 ± 4% | Significantly more effective than in sham controls | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on AMPA receptor-mediated currents, based on the protocols described by Imlach et al. (2015).
Animal Model of Neuropathic Pain (Spinal Nerve Ligation)
A well-established model to induce neuropathic pain is the spinal nerve ligation (SNL) model.[1][7][8]
Materials:
-
Male Sprague-Dawley rats (100-250 g)
-
Anesthetic (e.g., 3% pentobarbital sodium, 50 mg/kg)
-
Surgical tools (scissors, forceps, wound clips)
-
Silk ligature
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a dorsal midline skin incision to expose the vertebrae at the lumbar level.
-
Carefully remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves from the surrounding tissue.
-
Tightly ligate the L5 and L6 spinal nerves with a silk ligature. The L4 spinal nerve should be left intact.
-
Close the muscle and fascia layers with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing or electrophysiological experiments. Postoperative analgesia should be provided as per IACUC guidelines.
-
Confirm the development of neuropathic pain through behavioral tests such as measuring mechanical allodynia with von Frey filaments.
Spinal Cord Slice Preparation
Materials:
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold and oxygenated with 95% O2 / 5% CO2). Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2.
-
Vibrating microtome
-
Recovery chamber with oxygenated aCSF at 34°C.
Procedure:
-
Deeply anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated slicing aCSF.
-
Mount the lumbar segment of the spinal cord on the vibratome stage.
-
Cut transverse slices (e.g., 300-400 µm thick) of the spinal cord.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Recording chamber on an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-7 MΩ resistance).
-
Micromanipulator.
-
Stimulation electrode (e.g., a bipolar tungsten electrode).
-
External recording solution (aCSF, same as above).
-
Internal pipette solution. Composition (in mM): 135 K-gluconate, 7 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 EGTA, adjusted to pH 7.2 with KOH.
-
Pharmacological agents:
-
Picrotoxin (100 µM) to block GABAA receptors.
-
Strychnine (1 µM) to block glycine receptors.
-
APV (50 µM) to block NMDA receptors (to isolate AMPA receptor-mediated currents).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Procedure:
-
Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Add picrotoxin, strychnine, and APV to the external solution to isolate AMPA receptor-mediated eEPSCs.
-
Visualize neurons in lamina I or II of the dorsal horn using IR-DIC optics.
-
Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.
-
Hold the neuron at a membrane potential of -70 mV to record inward AMPA receptor-mediated currents.
-
Place a stimulation electrode in the vicinity of the recorded neuron to evoke synaptic responses.
-
Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke stable baseline eEPSCs. Adjust the stimulation intensity to elicit a consistent response.
-
After obtaining a stable baseline recording for at least 5-10 minutes, apply this compound to the bath at the desired concentrations.
-
To construct a concentration-response curve, apply this compound in increasing concentrations, allowing the response to stabilize at each concentration before proceeding to the next.
-
Wash out the drug with control aCSF to observe the reversibility of the effect.
-
Analyze the amplitude of the eEPSCs before, during, and after this compound application.
Visualizations
Signaling Pathway of this compound-Mediated Modulation of AMPA Currents
Caption: this compound enhances A1R activity, leading to presynaptic inhibition and reduced AMPA currents.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating this compound's effect on AMPA eEPSCs in a neuropathic pain model.
References
- 1. 2.6. Spinal nerve ligation model [bio-protocol.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. A Positive Allosteric Modulator of the Adenosine A 1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptor-mediated presynaptic inhibition at the calyx of Held of immature rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Spinal nerve ligation model [pspp.ninds.nih.gov]
Application Notes and Protocols: Experimental Design for VCP171 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] A1Rs are G protein-coupled receptors that play a crucial role in regulating neuronal activity, and their activation is known to produce analgesic effects. As a PAM, this compound enhances the binding and efficacy of the endogenous agonist, adenosine, at the A1R. This mechanism offers a promising therapeutic strategy for the treatment of pain, particularly neuropathic pain, by amplifying the body's natural pain-relieving pathways. Preclinical studies have demonstrated that this compound can effectively reduce excitatory synaptic transmission in the spinal cord dorsal horn, a key area for pain processing, and alleviate pain-related behaviors in animal models of neuropathic pain.[1][3]
These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in various in vivo pain models, including those for neuropathic, inflammatory, and thermal pain. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in designing robust preclinical studies to characterize the analgesic profile of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound potentiates the analgesic effects of endogenous adenosine through the A1 receptor. The binding of adenosine to the A1R, coupled with the allosteric modulation by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This cascade of events ultimately results in reduced neuronal excitability and decreased transmission of pain signals.
References
Application Notes and Protocols for VCP171 in Sprague-Dawley Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] As a PAM, this compound does not directly activate the A1R but enhances the binding and efficacy of the endogenous agonist, adenosine. This mechanism offers a promising therapeutic approach for conditions where potentiation of adenosinergic signaling is desired, such as in the management of neuropathic pain, by selectively targeting regions with high endogenous adenosine levels, potentially reducing side effects associated with systemic agonism.[1]
These application notes provide a comprehensive overview of the available information on this compound and a detailed protocol for determining an appropriate dosage for studies in Sprague-Dawley rats, a commonly used preclinical model. Due to the limited publicly available in vivo dosage data for this compound, a dose-ranging study is a critical first step for any in vivo investigation.
Mechanism of Action: this compound and the Adenosine A1 Receptor
This compound functions as a positive allosteric modulator of the adenosine A1 receptor. The A1R is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, initiates a signaling cascade that typically leads to inhibitory effects on neuronal activity.
Signaling Pathway of the Adenosine A1 Receptor:
Activation of the A1R by an agonist like adenosine leads to the coupling of inhibitory G-proteins (Gi/o). This initiates several downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (N-type, P/Q-type) occurs. This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of Phospholipase C (PLC): This can lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), influencing intracellular calcium levels and protein kinase C (PKC) activity.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A1R can also signal through pathways like ERK1/2, JNK, and PI3K/AKT, which are involved in cell survival and proliferation.[2][3]
This compound, as a PAM, binds to a site on the A1R distinct from the adenosine binding site. This binding enhances the affinity and/or efficacy of adenosine, thereby potentiating its inhibitory effects on neurotransmission. This is particularly relevant in pathological states like neuropathic pain, where increased neuronal excitability is a key feature.
Figure 1: Adenosine A1 Receptor Signaling Pathway Modulated by this compound.
Quantitative Data
As of the current literature review, specific in vivo dosage data for this compound in Sprague-Dawley rats is not publicly available. The existing data is primarily from in vitro or ex vivo preparations.
| Compound | Preparation | Concentration/Dosage | Effect | Reference |
| This compound | Rat spinal cord slices (Lamina I and II neurons) from a neuropathic pain model | 10 µM | Reduced AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) | [4] |
Note: The lack of in vivo data necessitates a careful dose-escalation study to determine the appropriate dosage for your specific experimental paradigm in Sprague-Dawley rats.
Experimental Protocols
Given the absence of established in vivo dosages, the following protocol outlines a dose-ranging study to determine a safe and effective dose of this compound in Sprague-Dawley rats. This is a critical prerequisite for any subsequent efficacy studies.
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify a potential therapeutic dose range for this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)
-
Sprague-Dawley rats (male and female, age and weight appropriate for the intended study)
-
Standard laboratory equipment for animal handling, dosing, and observation
-
Behavioral testing apparatus (e.g., von Frey filaments for tactile allodynia, Hargreaves test for thermal hyperalgesia)
Experimental Workflow for Dose-Ranging Study:
Figure 2: Experimental Workflow for a this compound Dose-Ranging Study.
Procedure:
-
Animal Acclimation: Acclimate Sprague-Dawley rats to the housing and testing environment for at least one week prior to the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments to establish normal sensory thresholds before any drug administration.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A minimum of 5-8 animals per group is recommended.
-
Dose Preparation and Administration:
-
Prepare this compound in the appropriate vehicle. The solubility of this compound should be considered when choosing a vehicle.
-
Select a starting dose based on in vitro potency and any available data from similar compounds. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administer this compound via the intended route of administration for future efficacy studies (e.g., intraperitoneal, oral).
-
-
Observation for Adverse Effects:
-
Continuously monitor the animals for the first few hours post-dosing and then at regular intervals for at least 24 hours.
-
Record any signs of toxicity, such as sedation, motor impairment, altered respiration, or seizures.
-
-
Post-Dose Behavioral Testing:
-
Conduct behavioral testing at time points relevant to the expected pharmacokinetics of this compound.
-
-
Data Analysis and NOAEL Determination:
-
Analyze the behavioral data to identify the dose at which a therapeutic effect is observed.
-
Determine the NOAEL, which is the highest dose at which no adverse effects are observed.
-
Based on these findings, select a dose or a narrow dose range for subsequent efficacy studies that is expected to be effective without causing significant adverse effects.
-
Conclusion
This compound represents a targeted approach to modulating the adenosine A1 receptor system with potential applications in conditions like neuropathic pain. While in vivo dosage information in Sprague-Dawley rats is not yet established in the public domain, the protocols outlined in these application notes provide a systematic and scientifically sound method for determining a safe and effective dose. Careful execution of a dose-ranging study is a mandatory and critical step to ensure the welfare of the animals and the validity of future preclinical research.
References
- 1. This compound|CAS 1018830-99-3|DC Chemicals [dcchemicals.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Troubleshooting VCP171 solubility and stability in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VCP171. The information is designed to address common challenges related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] As a PAM, it enhances the effect of the endogenous agonist, adenosine, at the A1R, rather than directly activating the receptor itself. This modulation can lead to a more controlled and localized potentiation of A1R signaling, which is a target for conditions like neuropathic pain.[1]
Q2: I am observing precipitation when I add this compound to my aqueous buffer or cell culture medium. Why is this happening?
This compound has very low aqueous solubility. Direct dissolution in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before further dilution into your experimental medium.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Based on available data, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for this compound.[1] Ethanol can also be used, but the solubility is lower.[1] It is highly recommended to use anhydrous (dry) DMSO for the best results, as DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the DMSO stock solution into my cell culture medium.
-
Possible Cause 1: Final concentration exceeds this compound's aqueous solubility limit.
-
Solution: Lower the final working concentration of this compound in your experiment. Even with a DMSO stock, the aqueous solubility remains low. For a 1:6 dilution of a DMSO stock into PBS (pH 7.2), the solubility is approximately 0.14 mg/mL.[1]
-
-
Possible Cause 2: The concentration of DMSO in the final medium is too low to maintain solubility.
-
Solution: While it's important to keep the final DMSO concentration low to avoid solvent toxicity to cells (typically ≤0.1% to 0.5%), a certain amount may be necessary to keep the compound in solution. Consider a small, incremental increase in the final DMSO concentration, ensuring it remains within a range that is non-toxic to your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
-
Solution: Some components of complex media, such as proteins in fetal bovine serum (FBS), can sometimes cause compounds to precipitate. Try preparing the final dilution in a serum-free medium first, and then adding it to your complete medium. Alternatively, pre-incubating the diluted this compound in medium with serum for a short period before adding it to the cells may help identify if serum is the issue.
-
Issue: My this compound stock solution appears cloudy or has visible particles.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Ensure you are using a sufficient volume of solvent for the amount of this compound powder. Gentle warming (to 37°C) and vortexing or sonication can aid in complete dissolution.
-
-
Possible Cause 2: Water has been absorbed by the solvent.
-
Solution: Use fresh, anhydrous grade DMSO. Store DMSO properly, tightly capped, and in a desiccator to minimize water absorption.
-
-
Possible Cause 3: The stock solution has been stored for too long or improperly.
-
Solution: Prepare fresh stock solutions regularly. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
Data Summary
Table 1: this compound Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 30 mg/mL[1] | 86.4 mM |
| DMF | 30 mg/mL[1] | 86.4 mM |
| Ethanol | 10 mg/mL[1] | 28.8 mM |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[1] | 0.4 mM |
Molecular Weight of this compound: 347.4 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 347.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer or sonicator
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound powder.
-
Add the this compound powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication or gentle warming (up to 37°C) can be applied until all solid is dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, create small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below for up to 6 months.
Protocol 2: Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM)
-
Sterile tubes
Procedure:
-
Thaw the 10 mM this compound stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Crucially, add the this compound stock solution to the medium and mix immediately; do not add the medium to the concentrated stock.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Perform an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM this compound in 0.1% DMSO.
-
-
Ensure the final concentration of DMSO is consistent across all experimental conditions, including a vehicle-only control.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Simplified diagram of the Adenosine A1 receptor signaling pathway.
References
Optimizing VCP171 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental use of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR).[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of the endogenous agonist, adenosine, for the A1R.[1][2] This modulatory role allows for a more nuanced potentiation of A1R signaling, which is often dependent on the local concentration of endogenous adenosine.[3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: A definitive starting concentration for this compound can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. Based on available literature, a broad concentration range of 0.1 µM to 30 µM is a reasonable starting point for dose-response experiments. For specific applications, concentrations around 10 µM have been used to study its effects on excitatory postsynaptic currents.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am not observing the expected potentiation of the agonist effect with this compound. What are the initial checks I should perform?
A3: If you are not seeing the expected activity, it is important to systematically review your experimental setup. Begin by:
-
Confirming Agonist Concentration: Ensure the orthosteric agonist (e.g., adenosine, NECA, CPA) is used at a concentration that yields a submaximal response (typically EC20 to EC50). A PAM will not show a significant effect if the agonist concentration is already saturating the receptor.
-
Verifying Compound Integrity: Check that your this compound stock solution is properly prepared, stored, and has not undergone multiple freeze-thaw cycles.
-
Assessing Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells can exhibit altered signaling responses.
Q4: Can this compound exhibit activity in the absence of an orthosteric agonist?
A4: Some PAMs can exhibit intrinsic agonist activity, a phenomenon known as "ago-allosteric modulation." While this compound is primarily characterized as a PAM, it is good practice to include a control where cells are treated with this compound alone to assess any potential agonist-like effects in your specific assay system.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use a consistent seeding density across all wells. |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect for precipitate in your stock and working solutions. Consider preparing fresh dilutions and ensure the final solvent (e.g., DMSO) concentration is consistent and non-toxic to your cells (typically ≤ 0.5%). |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
| Inconsistent Incubation Times | Standardize all incubation times for compound treatment and assay development steps. |
Issue 2: No or Weak this compound-mediated Potentiation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | Perform a dose-response curve for your orthosteric agonist to determine its EC50. For PAM screening, use an agonist concentration at or below the EC20 to provide a sufficient window to observe potentiation. |
| Low A1 Receptor Expression | Confirm the expression of functional A1 receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. |
| Assay Interference | Some assay components can interfere with compound activity. Run appropriate controls, including vehicle-only and compound-only wells, to identify potential artifacts. |
| Incorrect Assay Endpoint | The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal time point for measuring the this compound effect. |
Issue 3: Unexpected Decrease in Signal or Apparent Inhibition
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity | At higher concentrations, this compound may induce cytotoxicity, leading to a decrease in signal in viability-dependent assays. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. |
| "Bell-Shaped" Dose-Response Curve | Allosteric modulators can sometimes produce complex, non-sigmoidal dose-response curves. This can be due to various factors, including negative cooperativity at higher concentrations or off-target effects. Extend your dose-response curve to higher concentrations to fully characterize the effect. |
| Assay Artifact | The compound may interfere with the assay technology itself (e.g., fluorescence quenching, inhibition of reporter enzyme). Test the effect of this compound in a cell-free version of the assay if possible. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and provide illustrative examples for other A1R modulators to guide experimental design.
Table 1: this compound Potency in Functional Assays
| Assay Type | Cell Line/System | Orthosteric Agonist | This compound Concentration | Observed Effect | Reference |
| Agonist Dissociation Kinetics | Rat Brain Membranes | [³H]CHA | EC50 = 15.8 µM | Slows agonist dissociation | [5] |
| AMPA Receptor eEPSCs | Rat Lamina I/II Neurons | Endogenous Adenosine | EC50 = 1.995 µM / 0.251 µM | Reduction of eEPSCs | [5] |
| β-Arrestin Recruitment | HEK293 | 100 nM NECA | 10 µM | 25.5% increase in recruitment | [6][7] |
Table 2: Illustrative Dose-Response Data for an A1R Agonist (CPA) in a cAMP Assay
Note: This is hypothetical data for illustrative purposes to guide the setup of a dose-response experiment.
| CPA Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5% |
| 1 | 20% |
| 10 | 50% (EC50) |
| 100 | 85% |
| 1000 | 95% |
Table 3: Illustrative Cytotoxicity Data for a Hypothetical Compound in Different Cell Lines
Note: This is hypothetical data for illustrative purposes.
| Cell Line | IC50 (µM) from MTT Assay (72h) |
| HEK293 | > 50 |
| CHO-K1 | 35.2 |
| SH-SY5Y | 21.8 |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Agonist-Induced cAMP Inhibition
This protocol describes a method to measure the modulatory effect of this compound on the inhibition of forskolin-stimulated cyclic AMP (cAMP) production by an A1R agonist.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
A1R agonist (e.g., CPA or NECA)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the A1R agonist in assay buffer. Also, prepare a stock solution of forskolin.
-
Pre-incubation with this compound: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist and Forskolin Stimulation: Add the A1R agonist at a fixed, submaximal concentration (e.g., EC20) to all wells except the forskolin-only control. Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the this compound concentration against the percentage of potentiation of the agonist's inhibitory effect.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the this compound concentration against cell viability to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the A1R.
Caption: General experimental workflow for a this compound cAMP inhibition assay.
Caption: A logical workflow for troubleshooting a lack of this compound potentiation.
References
- 1. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 2. Anxiolytic properties of A1 adenosine receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 7. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VCP171 Species-Dependent Efficacy (Human vs. Rat)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering species-dependent efficacy with VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). All information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of the endogenous agonist, adenosine, for the A1R.[2][3] In the absence of an orthosteric agonist, this compound can act as a partial agonist, capable of inhibiting cAMP activity on its own.[1]
Q2: What is the primary therapeutic potential of this compound?
A2: this compound has shown promise as a potential therapeutic agent for neuropathic pain.[4] Studies in rat models of neuropathic pain have demonstrated its ability to inhibit excitatory postsynaptic currents (eEPSCs) in spinal cord neurons.[1]
Q3: Is it unusual to observe species-dependent efficacy with a compound like this compound?
A3: No, it is not unusual. Species-dependent differences in drug efficacy and safety are a common challenge in preclinical drug development.[5] These differences can arise from various factors, including variations in receptor pharmacology, signaling pathways, and drug metabolism between species.[6]
Q4: How similar are the human and rat adenosine A1 receptors?
A4: The human and rat adenosine A1 receptors share a high degree of amino acid sequence homology, approximately 95%. This high level of conservation in the primary structure suggests that significant differences in the orthosteric binding site are unlikely to be the primary reason for species-dependent efficacy of ligands.
Troubleshooting Guide
Issue: I am observing lower than expected efficacy of this compound in my rat models compared to published data on human receptors.
This is a known phenomenon with this compound. Research has indicated that this compound exhibits more potent effects at the human A1 receptor compared to the rat A1 receptor.[7][8] The following sections provide potential reasons and troubleshooting steps.
Target-Related Differences: Receptor Pharmacology
Even with high sequence homology, subtle differences in the amino acid sequence or post-translational modifications of the A1R between humans and rats could alter the binding of an allosteric modulator like this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: The first step is to confirm that this compound is engaging the A1R in your experimental system. This can be done using in vitro binding and functional assays.
Data Presentation: In Vitro Efficacy of this compound (Hypothetical Data)
| Parameter | Human A1R | Rat A1R | Fold Difference (Human/Rat) |
| Binding Affinity (Kᵢ, nM) | [To be determined] | [To be determined] | [To be determined] |
| Functional Potency (EC₅₀, nM) | [To be determined] | [To be determined] | [To be determined] |
Note: This table should be populated with experimentally derived data.
System-Related Differences: "Probe Dependence" and Signaling Pathways
The efficacy of allosteric modulators can be "probe-dependent," meaning their effect can vary depending on the specific orthosteric agonist they are paired with.[9][10]
Troubleshooting Steps:
-
Evaluate with Different Agonists: Test the potentiation of this compound with different A1R agonists (e.g., adenosine, NECA, CCPA) in both human and rat cell lines expressing the A1R. You may observe that this compound has a greater potentiating effect with certain agonists in one species over the other.
-
Investigate Downstream Signaling: The coupling of the A1R to different G-proteins and downstream signaling pathways may differ between species or even cell types. Assess not only cAMP inhibition but also other potential signaling readouts like β-arrestin recruitment or MAP kinase activation.
Pharmacokinetic Differences: Metabolism
Differences in how this compound is metabolized in the liver of humans versus rats can lead to different levels of active compound reaching the target tissue in vivo.
Troubleshooting Steps:
-
In Vitro Metabolism Study: Conduct an in vitro metabolism study using human and rat liver microsomes. This will help determine if there are species-specific metabolites of this compound and if the rate of metabolism differs.
-
Pharmacokinetic Analysis: If in vivo studies are being conducted, perform pharmacokinetic analysis in rats to determine the concentration of this compound in plasma and the target tissue over time.
Data Presentation: In Vitro Metabolic Stability of this compound (Hypothetical Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | [To be determined] | [To be determined] |
| Rat | [To be determined] | [To be determined] |
Note: This table should be populated with experimentally derived data from a liver microsome stability assay.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is for determining the binding affinity of this compound for the human and rat A1 receptors.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing either human or rat A1R.
-
[³H]DPCPX (a selective A1R antagonist radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from A1R-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer.
-
This compound at various concentrations (for competition binding).
-
A fixed concentration of [³H]DPCPX (typically at its Kₔ value).
-
Cell membranes (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled A1R antagonist) from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and calculate the Kᵢ value.
cAMP Functional Assay for Adenosine A1 Receptor
This protocol measures the functional effect of this compound on A1R-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing either human or rat A1R.
-
This compound.
-
Adenosine or another A1R agonist.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the A1R-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition:
-
Remove the culture medium and replace it with assay buffer.
-
Add this compound at various concentrations.
-
Add a fixed concentration of an A1R agonist.
-
Add a fixed concentration of forskolin to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Allosteric modulation of A1-adenosine receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-species comparison and validation for drug discovery and biomarker research using QIAGEN Ingenuity Pathway Analysis (IPA) - tv.qiagenbioinformatics.com [tv.qiagenbioinformatics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probe dependence of allosteric enhancers on the binding affinity of adenosine A1‐receptor agonists at rat and human A1‐receptors measured using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of VCP171 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of VCP171 in cellular assays. While this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), it is crucial to consider and evaluate potential off-target activities to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are potential off-target effects of this compound?
A1: As a small molecule, this compound has the potential to interact with proteins other than its intended target, the adenosine A1 receptor. While specific off-target interactions for this compound have not been publicly documented, potential off-target effects could include modulation of other adenosine receptor subtypes (A2A, A2B, A3), other G-protein coupled receptors (GPCRs), ion channels, or kinases. Such interactions could lead to unforeseen cellular phenotypes.
Q2: What are the initial signs of potential off-target effects in my cellular assays with this compound?
A2: Several indicators might suggest that the observed effects of this compound are not solely mediated by its action on the A1 receptor:
-
Discrepancy with A1R Agonists/Antagonists: The cellular response to this compound is not mimicked by known A1R agonists or reversed by A1R antagonists.
-
Unusual Dose-Response Curve: The dose-response curve for this compound is non-sigmoidal or shows effects at concentrations significantly different from its reported potency on A1R.
-
Phenotype Inconsistent with A1R Signaling: The observed cellular effect is not consistent with the known downstream signaling pathways of the A1 receptor in the specific cell type being studied.
-
Cell Line-Specific Effects: this compound produces a strong effect in a cell line with low or no A1R expression.
Q3: How can I experimentally test for off-target effects of this compound?
A3: A systematic approach is recommended to investigate potential off-target effects:
-
Confirm A1R Expression: Verify the expression of the adenosine A1 receptor in your cellular model at both the mRNA and protein level.
-
Use A1R Ligands: Employ selective A1R agonists and antagonists in your assays to confirm that the effect of this compound is dependent on A1R activity.
-
Counter-Screening: Test this compound against a panel of related receptors, such as other adenosine receptor subtypes.
-
Broad Off-Target Profiling: For comprehensive analysis, consider utilizing commercial services that offer screening of your compound against a broad panel of GPCRs, kinases, and ion channels.[1][2][3][4]
Q4: this compound is reported to reduce AMPA receptor-mediated currents. Is this an off-target effect?
A4: The reduction in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated excitatory postsynaptic currents (eEPSCs) is a known downstream consequence of activating the adenosine A1 receptor in neuronal models. Therefore, this is likely an on-target effect of this compound's potentiation of A1R signaling rather than a direct off-target interaction with AMPA receptors.
Troubleshooting Guides
This section provides troubleshooting for unexpected results that may indicate off-target effects of this compound.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Troubleshooting Steps |
| This compound is active in a cell line with no detectable A1R expression. | This compound may be acting on an alternative target present in that cell line. | 1. Re-confirm the absence of A1R expression using a sensitive method (e.g., qPCR, Western blot). 2. Perform a literature search for the expression of other adenosine receptor subtypes in the cell line. 3. Consider a broad off-target screening panel to identify potential alternative targets. |
| An A1R antagonist does not block the effect of this compound. | The observed effect may be independent of A1R and mediated by an off-target. | 1. Verify the activity and concentration of the A1R antagonist used. 2. Test a structurally different A1R antagonist. 3. Conduct a dose-response experiment with the antagonist to ensure adequate concentration. |
| The cellular phenotype does not align with known A1R signaling pathways. | This compound could be activating a signaling pathway through an off-target receptor. | 1. Thoroughly review the literature for all known signaling pathways associated with A1R. 2. Use specific inhibitors for key signaling molecules (e.g., kinase inhibitors) to dissect the pathway involved. 3. Compare the signaling signature of this compound with that of a known A1R agonist. |
Experimental Protocols
Protocol 1: Validating On-Target Effect of this compound using an A1R Antagonist
Objective: To determine if the cellular effect of this compound is mediated through the adenosine A1 receptor.
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and culture under standard conditions.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a selective A1R antagonist (e.g., DPCPX) at a concentration known to be effective for at least 30 minutes. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells. Also include a control group with only the antagonist to assess its baseline effect.
-
Incubation: Incubate the plate for the appropriate duration to observe the cellular phenotype of interest.
-
Assay Readout: Perform the cellular assay to measure the endpoint (e.g., cAMP levels, reporter gene expression, cell viability).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the A1R antagonist. A significant reduction or complete blockade of the this compound effect by the antagonist indicates an on-target mechanism.
Protocol 2: Counter-Screening this compound Against Other Adenosine Receptor Subtypes
Objective: To assess the selectivity of this compound for the A1 receptor over other adenosine receptor subtypes.
Methodology:
-
Cell Lines: Obtain cell lines individually expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Assay Development: For each cell line, establish a functional assay relevant to the receptor's signaling pathway (e.g., cAMP assay for Gs/Gi-coupled receptors).
-
Dose-Response Curves: Generate dose-response curves for this compound in each of the adenosine receptor-expressing cell lines.
-
Data Analysis: Calculate the EC50 or IC50 values for this compound at each receptor subtype. A significantly higher potency for the A1 receptor compared to the other subtypes will confirm its selectivity.
Visualizations
Caption: On-target signaling pathway of this compound via the Adenosine A1 Receptor.
References
Impact of cell line on VCP171 experimental results
Welcome to the technical support center for VCP171. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a PAM, it binds to a site on the A1R that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the receptor's response to adenosine. In the absence of an orthosteric agonist like adenosine, this compound can also act as a partial agonist, leading to the inhibition of cyclic AMP (cAMP) activity.[2][3] The A1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][5]
Q2: Why do I observe different results when using this compound in different cell lines (e.g., HEK293T vs. CHO)?
A2: The variability in this compound's effects across different cell lines is a key experimental consideration. Published data indicates that the effective concentration and potency of this compound can differ significantly between cell lines such as HEK293T and CHO.[6] This phenomenon is likely due to a combination of factors, including:
-
Receptor Expression Levels: The density of A1 receptors on the cell surface can vary, altering the magnitude of the response.
-
G Protein Coupling Efficiency: The efficiency with which A1 receptors couple to their downstream G proteins (Gαi/o) can differ between cell types, affecting signal amplification.[6]
-
Cellular Environment: The intrinsic signaling environment of the cell, including the expression of other signaling proteins and second messengers, can influence the ultimate biological outcome.[6]
Q3: How does the species of origin (e.g., human vs. rat A1 receptor) impact this compound's efficacy?
A3: this compound exhibits species-dependent differences in its activity. Studies have shown that this compound is more potent at human A1 receptors compared to rat A1 receptors.[6] This highlights the importance of using a relevant species-specific cell model for your research questions. When extrapolating results, it is crucial to consider that the allosteric binding site may have sequence variations between species, leading to differences in binding affinity and modulatory effect.
Q4: My cells are not responding to this compound treatment. What are some potential causes?
A4: A lack of response to this compound can stem from several issues:
-
Low or Absent A1R Expression: The cell line you are using may not endogenously express the adenosine A1 receptor at sufficient levels. Verify A1R expression using techniques like qPCR or Western blotting.
-
Cell Line Sensitivity: As discussed, some cell lines are inherently less sensitive to this compound.[6] You may need to perform a dose-response curve with a wider concentration range.
-
Presence of Endogenous Agonists: this compound is a PAM, and its effect can be more pronounced in the presence of an A1R agonist. The concentration of endogenous adenosine in your cell culture medium can vary, affecting results.
-
Incorrect Compound Handling: Ensure this compound is properly dissolved and stored to maintain its activity. It is soluble in DMSO and ethanol.[3]
Troubleshooting Guide
Problem: I am seeing significant variability in my results between experiments.
-
Possible Cause 1: Cell Passage Number and Health.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Possible Cause 2: Inconsistent Cell Density.
-
Solution: Plate cells at a consistent density for all experiments. Cell density can influence cell signaling pathways and receptor expression.[7]
-
-
Possible Cause 3: "Probe Dependence".
-
Solution: If you are co-treating with an orthosteric agonist, be aware of "probe dependence," where the effect of an allosteric modulator can change depending on the specific agonist used.[8] Use the same orthosteric agonist at a consistent concentration (typically its EC20 or EC50) across all experiments for reproducible potentiation.
-
Problem: I am not observing the expected downstream signaling effects (e.g., decreased cAMP, pERK changes).
-
Possible Cause 1: Sub-optimal Incubation Time.
-
Solution: Perform a time-course experiment. GPCR signaling events occur on different timescales; cAMP changes are often rapid (minutes), while changes in protein expression or phosphorylation (like pERK) may take longer (5-60 minutes).
-
-
Possible Cause 2: Insufficient Agonist Concentration.
-
Solution: When studying the PAM activity of this compound, ensure you are using an appropriate concentration of an orthosteric agonist (e.g., adenosine or NECA). The potentiation effect of this compound will not be observed if the primary agonist is not present at a concentration that elicits a submaximal response.
-
-
Possible Cause 3: Cell Lysis and Sample Handling.
-
Solution: For Western blotting, ensure complete cell lysis and add phosphatase and protease inhibitors to your lysis buffer to preserve the phosphorylation state of signaling proteins. For cAMP assays, use a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation during the assay.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound to help guide experimental design.
Table 1: Cell Line-Dependent Effects of this compound on Agonist Binding
| Cell Line | Receptor Origin | This compound Concentration | Observed Effect | Reference |
| HEK293T | Human A1R | 1, 10, 30 µM | Enhanced binding affinity of orthosteric agonists. | [6] |
| HEK293T | Rat A1R | 1, 10, 30 µM | Enhanced binding affinity of orthosteric agonists (less potent effect than on human A1R). | [6] |
| CHO | Not Specified | 0.75, 1.5, 3 µM | Produced similar effects to higher concentrations in HEK293T, suggesting greater sensitivity. | [6] |
Table 2: Effect of this compound on AMPAR-Mediated Evoked Excitatory Postsynaptic Currents (eEPSCs)
| Animal Model | Target Cells | This compound (10 µM) Effect on eEPSCs | Reference |
| Sham Control | Lamina I neurons | 13 ± 2% reduction | [1] |
| Nerve-Injured | Lamina I neurons | 24 ± 4% reduction | [1] |
| Sham Control | Lamina II neurons | Less effective | [1] |
| Nerve-Injured | Lamina II neurons | Significantly more effective than in sham controls. | [1] |
Visualizations
Caption: Adenosine A1 Receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for a this compound cell-based assay.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in VCP171 Electrophysiology Recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating variability in electrophysiology recordings involving VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] In electrophysiology, it enhances the effect of endogenous adenosine, which typically leads to the inhibition of neuronal activity.[1] This is often observed as a reduction in excitatory postsynaptic currents (eEPSCs).[1]
Q2: What are the expected effects of this compound on neuronal activity?
A2: this compound is expected to potentiate the inhibitory effects of adenosine. In studies on spinal cord dorsal horn neurons, this compound has been shown to produce a greater inhibition of eEPSC amplitude, particularly in models of neuropathic pain.[1] This suggests that this compound can selectively inhibit primary afferent synaptic transmission.[1]
Q3: Why is there significant variability in my this compound recordings?
A3: Variability in this compound recordings can stem from several sources. These include fluctuations in endogenous adenosine tone, receptor desensitization, variability in A1R expression and sensitivity across different neuronal populations, and general electrophysiology recording instability.[1][2]
Q4: How does endogenous adenosine tone affect this compound's action?
A4: As a PAM, this compound's effect is dependent on the presence of the endogenous agonist, adenosine.[2] The concentration of adenosine can vary depending on the experimental conditions and the physiological state of the tissue.[3] Increased adenosine tone, as seen in some pathological states like nerve injury, can enhance the inhibitory effects of this compound.[1]
Q5: Can this compound cause receptor desensitization or tachyphylaxis?
A5: While PAMs are generally thought to have a lower propensity for causing receptor desensitization compared to full agonists, prolonged or high-concentration application of any ligand that stabilizes an active receptor state can potentially lead to receptor downregulation or desensitization.[2] It is crucial to monitor the stability of the this compound effect over the course of an experiment.
Troubleshooting Guides
This section provides practical advice for common issues encountered during this compound electrophysiology experiments.
Issue 1: Inconsistent or Noisy Recordings
Q: My baseline recordings are unstable and noisy. What should I check?
A: Noisy recordings can obscure the subtle modulatory effects of this compound. Here’s a checklist to troubleshoot this issue:
-
Grounding and Shielding: Ensure all equipment is properly grounded to a central point to avoid ground loops. Use a Faraday cage to shield the setup from external electromagnetic interference.
-
Perfusion System: Check for bubbles or flow rate fluctuations in your perfusion system, as this can introduce mechanical noise.
-
Electrode and Pipette: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 3-6 MΩ). Ensure the electrode holder is clean and the Ag/AgCl wire is properly chlorinated.
-
Solutions: Use freshly prepared and filtered solutions. Debris in the solutions can clog the pipette tip and lead to instability.
Issue 2: High Variability in this compound Efficacy Between Cells/Slices
Q: I'm observing a wide range of responses to this compound. How can I reduce this variability?
A: This is a common challenge when working with neuromodulators. Here are some strategies:
-
Control for Endogenous Adenosine:
-
Baseline Period: Allow for a stable baseline recording period before applying this compound to let the endogenous adenosine tone equilibrate.
-
Adenosine Deaminase (ADA): In some experiments, you can pretreat the slice with ADA to degrade endogenous adenosine. This will abolish the effect of this compound if it is solely dependent on endogenous tone.
-
A1R Antagonist: Use a specific A1R antagonist, like DPCPX, to confirm that the observed effects are mediated by A1R. Application of DPCPX should reverse the effects of this compound.[1]
-
-
Standardize Experimental Conditions:
-
Maintain a consistent temperature, pH, and oxygenation of your artificial cerebrospinal fluid (aCSF).
-
Use animals of the same age and strain, and prepare slices from the same brain region to minimize biological variability.
-
-
Drug Application: Ensure consistent and complete drug wash-in and wash-out. Incomplete perfusion can lead to variable drug concentrations at the recording site.
Issue 3: Diminishing Effect of this compound Over Time (Rundown)
Q: The inhibitory effect of this compound seems to decrease with prolonged application. What could be the cause and how can I prevent it?
A: This phenomenon, known as rundown or tachyphylaxis, can be due to several factors:
-
Receptor Desensitization: Prolonged activation of A1R, even by a PAM, can lead to receptor desensitization.
-
Interleaved Applications: Instead of continuous application, consider shorter, intermittent applications of this compound with sufficient washout periods in between.
-
-
Cellular Health: A decline in cell health can lead to a general rundown of synaptic transmission, which might be misinterpreted as a specific drug effect.
-
Monitor Access Resistance: Continuously monitor the series and input resistance of your patched cell. A significant change can indicate a decline in seal quality or cell health.
-
Internal Solution: Ensure your internal solution contains ATP and GTP to support cellular metabolism during long recordings.
-
Experimental Protocols
Whole-Cell Patch-Clamp Recording of eEPSCs in Spinal Cord Slices
This protocol is adapted from methodologies used to study the effects of this compound on synaptic transmission.[1]
-
Slice Preparation:
-
Anesthetize and decapitate an adult Sprague-Dawley rat.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (composition in Table 1).
-
Cut transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF (composition in Table 1) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution (composition in Table 1).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron in voltage-clamp mode at -70 mV.
-
Record baseline eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone with a bipolar stimulating electrode.
-
After obtaining a stable baseline for at least 10 minutes, apply this compound (e.g., 10 µM) to the bath and record the change in eEPSC amplitude.[1]
-
To confirm the mechanism, co-apply an A1R antagonist (e.g., 1 µM DPCPX) to observe the reversal of the this compound effect.[1]
-
Data Presentation
Table 1: Solutions for this compound Electrophysiology
| Solution Type | Component | Concentration (mM) |
| Slicing Solution (Low Ca²⁺/High Mg²⁺) | Sucrose | 250 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 |
Visualizations
References
- 1. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. Endogenous adenosine release is involved in the control of heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VCP171 Partial Agonism Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VCP171. The content is designed to help you control for its partial agonism in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for its partial agonism important?
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] This means it binds to a site on the receptor distinct from the primary (orthosteric) site where endogenous ligands like adenosine bind, enhancing the receptor's response to the orthosteric agonist. However, in the absence of an orthosteric agonist, this compound can act as a partial agonist, independently activating the A1R to a lesser extent than a full agonist.[1][2] This dual activity can confound experimental results, making it crucial to design experiments that can differentiate between its PAM and partial agonist effects.
Q2: What is the signaling pathway of the Adenosine A1 Receptor?
The adenosine A1 receptor is a G-protein coupled receptor (GPCR). When activated, it couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] The reduction in cAMP levels mediates various downstream cellular effects.
Q3: How can I experimentally distinguish between this compound's PAM and partial agonist activities?
To dissect these two effects, you need to perform experiments in the presence and absence of a known A1R orthosteric agonist (e.g., adenosine or a synthetic agonist like NECA).
-
To measure partial agonism: Apply this compound alone and measure the cellular response (e.g., inhibition of cAMP production or stimulation of [35S]GTPγS binding).
-
To measure PAM activity: Co-apply this compound with a range of concentrations of an orthosteric agonist. A leftward shift in the concentration-response curve of the orthosteric agonist in the presence of this compound indicates positive allosteric modulation.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
Possible Cause: Uncontrolled partial agonism of this compound.
Solution:
-
Always include a "this compound alone" control group in every experiment to quantify its intrinsic partial agonist activity.
-
Use a range of this compound concentrations to understand the dose-dependence of both its partial agonist and PAM effects.
-
When studying PAM effects, use a sub-maximal concentration of the orthosteric agonist. This will provide a larger window to observe potentiation by this compound.
Issue 2: Difficulty in quantifying the magnitude of partial agonism.
Possible Cause: Inappropriate assay or experimental conditions.
Solution:
-
Utilize a sensitive functional assay that measures a direct downstream effect of A1R activation, such as a cAMP accumulation assay or a [35S]GTPγS binding assay.
-
Ensure your cell system expresses a sufficient density of A1 receptors. Low receptor expression can make it difficult to detect the submaximal response of a partial agonist.
-
Compare the maximal effect of this compound to that of a known full agonist for the A1 receptor. This will allow you to express the partial agonism of this compound as a percentage of the full agonist's response.
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay to Differentiate Partial Agonism and PAM Activity
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Experimental Setup:
-
To measure partial agonism: Incubate membranes with increasing concentrations of this compound in the absence of an orthosteric agonist.
-
To measure PAM activity: Incubate membranes with a fixed, sub-maximal concentration of an A1R agonist (e.g., 10 nM NECA) and increasing concentrations of this compound.
-
Control: Include a control with the orthosteric agonist alone.
-
-
Initiate Reaction: Add 0.1 nM [35S]GTPγS to all wells.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the ligand.
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a downstream consequence of A1R activation.
Methodology:
-
Cell Culture: Use a cell line expressing the human adenosine A1 receptor (e.g., CHO-K1 cells).
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation:
-
To measure partial agonism: Add increasing concentrations of this compound.
-
To measure PAM activity: Add increasing concentrations of this compound in the presence of a fixed concentration of an orthosteric agonist.
-
Control: Include a control with the orthosteric agonist alone.
-
-
Forskolin Stimulation: Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the ligand.
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Potency and Efficacy of this compound as a Partial Agonist
| Assay | Parameter | This compound Value | Full Agonist (e.g., NECA) |
| [35S]GTPγS Binding | EC50 (nM) | [Insert Value] | [Insert Value] |
| Emax (% of Basal) | [Insert Value] | [Insert Value] | |
| cAMP Accumulation | IC50 (nM) | [Insert Value] | [Insert Value] |
| Emax (% Inhibition) | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Orthosteric Agonist Potency (PAM Activity)
| Assay | Orthosteric Agonist | This compound Conc. (µM) | Orthosteric Agonist EC50 (nM) | Fold Shift |
| [35S]GTPγS Binding | NECA | 0 | [Insert Value] | 1 |
| 1 | [Insert Value] | [Calculate] | ||
| 10 | [Insert Value] | [Calculate] | ||
| cAMP Accumulation | Adenosine | 0 | [Insert Value] | 1 |
| 1 | [Insert Value] | [Calculate] | ||
| 10 | [Insert Value] | [Calculate] |
Logical Relationships
The following diagram illustrates the logical steps to control for and interpret the effects of this compound.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-stimulated [35S]GTPgammaS binding in brain modulation by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Overcoming challenges in VCP171 delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VCP171 in in vivo studies. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of this compound, presented in a question-and-answer format.
Issue 1: Poor Compound Solubility and Vehicle Preparation
-
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents and procedures?
-
Answer: this compound is soluble in organic solvents such as DMSO and ethanol (soluble to 100 mM). However, high concentrations of these solvents can be toxic to animals. For in vivo use, it is crucial to prepare a vehicle that is both effective at dissolving the compound and well-tolerated by the animals.
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For the final injection volume, the stock solution should be serially diluted. A common vehicle for in vivo administration consists of a mixture of DMSO, Tween 80 (or another surfactant), and saline.
-
A typical final vehicle composition might be 5-10% DMSO, 1-2% Tween 80, and the remainder saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Always prepare fresh solutions on the day of dosing to prevent precipitation and degradation[1].
-
Visually inspect the final solution for any precipitates before administration. If precipitation occurs, gentle warming or vortexing may help, but if it persists, the formulation may need to be adjusted.
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability in the therapeutic effects of this compound between animals in the same treatment group. What could be the cause?
-
Answer: High variability in in vivo experiments can stem from several factors, including inconsistent dosing, animal-to-animal metabolic differences, and the stability of the compound in the formulation.
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the this compound formulation. For oral gavage, ensure the entire dose is delivered to the stomach. For intravenous injections, confirm proper injection into the vein.
-
Formulation Stability: As this compound is prepared in a suspension or emulsion for in vivo use, ensure the formulation is homogenous at the time of administration. Vortex the solution before drawing each dose.
-
Animal Health and Acclimatization: Ensure all animals are healthy, of a similar age and weight, and have been properly acclimatized to the laboratory conditions before the start of the experiment. Stress can significantly impact physiological responses.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animals. Consider performing a pilot pharmacokinetic study to understand the time to maximum concentration (Cmax) and the half-life of the compound in your specific animal model. This will help in optimizing the dosing regimen.
-
Issue 3: Observed Off-Target Effects or Toxicity
-
Question: My animals are showing signs of toxicity or unexpected side effects that are not consistent with the known mechanism of this compound. What should I do?
-
Answer: Off-target effects or toxicity can be caused by the compound itself, the vehicle, or the administration procedure.
Mitigation Strategies:
-
Vehicle Control Group: Always include a vehicle-only control group in your study. This will help differentiate between the effects of this compound and the effects of the delivery vehicle.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. It's possible that the dose being used is too high.
-
Route of Administration: The route of administration can significantly impact the biodistribution and potential toxicity of a compound. Consider alternative routes of administration if one is proving to be problematic.
-
Purity of the Compound: Ensure the purity of the this compound being used. Impurities from the synthesis process can sometimes be the cause of unexpected toxicity. This compound should have a purity of ≥98%[2].
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R)[3][4]. It binds to a site on the receptor that is different from the adenosine binding site (orthosteric site) and enhances the receptor's response to endogenous adenosine[5]. In the absence of an orthosteric agonist, this compound can act as a partial agonist[4].
-
What is the recommended storage condition for this compound? this compound should be stored at -20°C as a crystalline solid[2].
-
What are the known in vitro effects of this compound? this compound has been shown to reduce AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and II neurons in a rat model of neuropathic pain[3][4].
-
Are there any known species-dependent differences in the activity of this compound? Yes, some studies suggest that this compound may show more potent effects on human adenosine A1 receptors compared to rat receptors[6]. This is an important consideration when translating findings from animal models to humans.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 347.35 g/mol | [4] |
| Formula | C₁₈H₁₂F₃NOS | |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | -20°C | [2] |
| EC₅₀ (in vitro) | 15.8 µM (agonist dissociation assay) | [2] |
| EC₅₀ (neuropathic pain model) | 1.995 µM (lamina I neurons), 0.251 µM (lamina II neurons) | [7] |
Experimental Protocols
Protocol: Evaluation of this compound in a Rat Model of Neuropathic Pain
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and experimental goals.
-
Animal Model:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Induce neuropathic pain using a model such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model.
-
Allow animals to recover for 7-14 days post-surgery and confirm the development of mechanical allodynia using von Frey filaments.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in a vehicle of 10% DMSO, 2% Tween 80, and 88% sterile saline.
-
The final concentration of this compound should be calculated based on the desired dose (e.g., 1, 3, 10 mg/kg).
-
-
Dosing and Behavioral Testing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Assess mechanical allodynia at baseline (before dosing) and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).
-
Measure the paw withdrawal threshold in response to von Frey filaments.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of this compound and vehicle over time.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sapphire North America [sapphire-usa.com]
Technical Support Center: Refining VCP171 Protocols for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VCP171, a positive allosteric modulator (PAM) of the Adenosine A1 receptor (A1R). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: I am observing inconsistent results in my electrophysiology recordings with this compound. What are the potential causes and solutions?
A1: Inconsistent electrophysiology results can stem from several factors. Here’s a troubleshooting guide:
-
This compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers, leading to variable effective concentrations.
-
Solution: Prepare fresh stock solutions of this compound in DMSO or ethanol and dilute to the final working concentration in your recording buffer immediately before use.[1] Ensure thorough mixing. Visually inspect for any precipitation. Consider using a vehicle control to account for any solvent effects.
-
-
Electrode and Seal Quality:
-
Problem: A poor giga-ohm (GΩ) seal can introduce noise and baseline instability, masking the effects of this compound.[2]
-
Solution: Ensure your recording pipettes are of appropriate resistance (typically 4-8 MΩ for whole-cell recordings) and fire-polished for a smooth tip.[2] Apply gentle positive pressure when approaching the cell to keep the tip clean.[2]
-
-
Baseline Stability:
-
Problem: A drifting baseline can make it difficult to accurately measure the effects of this compound on synaptic currents.
-
Solution: Allow for a stable baseline recording for at least 5-10 minutes before applying this compound. Check for mechanical stability of the rig and ensure the reference electrode is properly chlorided and stable.[2]
-
-
Endogenous Adenosine Tone:
-
Problem: The effect of a PAM like this compound is dependent on the presence of the endogenous agonist, adenosine. Variations in endogenous adenosine levels in your preparation can lead to inconsistent this compound effects.
-
Solution: To standardize conditions, you can co-apply a known concentration of an A1R agonist. Alternatively, to assess the effect of this compound on endogenous tone, ensure consistent preparation and recovery times for your slices or cells. The use of adenosine deaminase (ADA) can be employed to degrade endogenous adenosine and confirm the dependence of this compound's effect on the presence of an agonist.[3]
-
Q2: My cAMP assay results with this compound are not reproducible. What should I check?
A2: Reproducibility issues in cAMP assays often relate to cell handling, reagent preparation, and the specific assay format.
-
Cell Health and Density:
-
Agonist Concentration:
-
Problem: As a PAM, this compound's effect is dependent on the concentration of the orthosteric agonist used to stimulate the A1 receptor.
-
Solution: Use a fixed, submaximal concentration (e.g., EC20 or EC50) of an A1R agonist like adenosine or N6-cyclopentyladenosine (CPA) to elicit a consistent baseline stimulation.
-
-
Phosphodiesterase (PDE) Activity:
-
Problem: PDEs degrade cAMP, and their activity can vary between cell types and under different conditions, affecting the measured cAMP levels.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the assay window.[5] The optimal concentration of the PDE inhibitor may need to be determined empirically.
-
-
Assay Standard Curve:
Q3: I am concerned about potential off-target effects of this compound. How can I assess this?
A3: While this compound is reported as a selective A1R PAM, it is good practice to confirm its specificity in your experimental system.
-
Use of a Selective Antagonist:
-
Solution: Pre-incubate your cells or tissue with a selective A1R antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), before applying this compound. If the effects of this compound are blocked by the antagonist, it provides strong evidence for an on-target mechanism.[3]
-
-
Control Experiments in A1R-deficient systems:
-
Solution: If available, perform experiments in cells or tissues from A1R knockout animals or using cells where the A1R has been knocked down (e.g., using siRNA). The absence of a this compound effect in these systems would confirm its A1R dependency.
-
-
Dose-Response Analysis:
-
Solution: Perform a dose-response curve for this compound. On-target effects should exhibit a saturable, sigmoidal relationship. Off-target effects may occur at higher concentrations and show a different dose-response profile.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Spinal Cord Lamina I Neurons
| Condition | This compound Concentration (µM) | % Inhibition of eEPSC Amplitude (Mean ± SEM) | Reference |
| Sham Control | 10 | 13 ± 2 | [8] |
| Nerve-Injured | 10 | 24 ± 4 | [8] |
Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Spinal Cord Lamina II Neurons
| Condition | This compound Concentration (µM) | % Inhibition of eEPSC Amplitude (Mean ± SEM) | Reference |
| Sham Control | 10 | Significantly less than nerve-injured | [8] |
| Nerve-Injured | 10 | Significantly more than sham control | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Spinal Cord Slices
This protocol is adapted for studying the effects of this compound on synaptic transmission in rodent spinal cord slices.
1. Slice Preparation: a. Anesthetize an adult rodent according to approved institutional protocols. b. Perform a laminectomy to expose the lumbar spinal cord. c. Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, and 25 glucose. d. Embed the spinal cord in low-melting-point agarose and cut 300-400 µm thick transverse or parasagittal slices using a vibratome.[9] e. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. b. Visualize neurons in the superficial dorsal horn (laminae I-II) using a microscope with DIC optics. c. Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (4-8 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH). d. Record evoked excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers with a bipolar electrode placed in the dorsal root entry zone. e. Hold the neuron at -70 mV to record AMPA receptor-mediated currents.
3. This compound Application: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute the stock solution into the aCSF to the desired final concentration (e.g., 0.1 - 10 µM) immediately before application. c. After obtaining a stable baseline of eEPSCs for 5-10 minutes, switch the perfusion to the this compound-containing aCSF. d. Record the effect of this compound for at least 10-15 minutes or until a stable effect is observed. e. To confirm the involvement of A1R, co-apply the A1R antagonist DPCPX (e.g., 1 µM) with this compound.
Protocol 2: cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on A1R-mediated changes in intracellular cAMP levels in cultured cells.
1. Cell Culture: a. Culture cells expressing the human Adenosine A1 Receptor (e.g., HEK293 or CHO cells) in appropriate growth medium. b. Seed cells into 96- or 384-well plates at a density that will result in 70-80% confluency on the day of the assay.
2. Assay Procedure: a. On the day of the assay, remove the growth medium and wash the cells once with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES). b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. c. Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of an A1R agonist (e.g., adenosine or CPA) at a fixed, submaximal concentration (e.g., EC₂₀). d. Add the this compound dilutions to the wells, followed immediately by the A1R agonist. Include wells with agonist alone (positive control) and vehicle alone (negative control). e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[5][6][10]
3. Data Analysis: a. Generate a cAMP standard curve. b. Determine the cAMP concentration in each well based on the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: this compound enhances Adenosine A1 receptor signaling.
Experimental Workflow for Electrophysiology
Caption: Workflow for this compound electrophysiology experiments.
Logical Diagram for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. cAMP-Glo™ Assay [worldwide.promega.com]
Validation & Comparative
A Comparative Analysis of VCP171 and MIPS521 for Adenosine A1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R), VCP171 and MIPS521. Both compounds have shown potential in modulating A1R activity, particularly in the context of neuropathic pain. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and illustrates the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and MIPS521, highlighting their potency and efficacy in modulating A1R.
| Parameter | This compound | MIPS521 | Reference |
| pEC50 (eEPSC inhibition in nerve-injured animal dorsal horn neurons) | 5.6 ± 0.3 | 6.9 ± 0.4 | [1] |
| pKB (Allosteric affinity) | 5.65 | 4.95 (KB = 11 µM) | [2][3] |
| Effect on eEPSC amplitude in nerve-injured animals | Significant reduction | More potent reduction than this compound | [1] |
Experimental Protocols
Inhibition of cAMP Assay
This assay is crucial for determining the functional consequence of A1R modulation.
-
Objective: To measure the potentiation of the endogenous agonist adenosine (ADO) signaling by this compound and MIPS521.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Methodology:
-
CHO cells are cultured and seeded into appropriate plates.
-
The cells are pre-treated with the allosteric modulator (this compound or MIPS521) at various concentrations for a specified duration (e.g., 10 minutes).[2]
-
Forskolin (e.g., 3 µM) is added to stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
-
The endogenous agonist, adenosine, is then added, and the cells are co-treated for a defined period (e.g., 30 minutes).[2]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a suitable detection kit (e.g., a competitive immunoassay).
-
The data is analyzed to determine the concentration-dependent potentiation of adenosine signaling by the PAMs, expressed as a percentage of the inhibition of forskolin-mediated cAMP accumulation.[1][2]
-
Electrophysiological Recordings in Dorsal Horn Neurons
This protocol is used to assess the effect of the modulators on synaptic transmission in a pain-relevant context.
-
Objective: To measure the reduction in evoked excitatory postsynaptic currents (eEPSCs) in spinal cord neurons from a neuropathic pain model.
-
Animal Model: Rats with partial nerve ligation (PNL) to induce a neuropathic pain state.[1] Sham surgery animals are used as controls.
-
Methodology:
-
Spinal cord slices containing the superficial laminae (I-II) of the dorsal horn are prepared from both nerve-injured and sham-operated rats.
-
Whole-cell patch-clamp recordings are performed on dorsal horn neurons.
-
eEPSCs are evoked by stimulating primary afferent fibers.
-
Baseline eEPSC amplitudes are recorded.
-
This compound or MIPS521 is superfused onto the spinal cord slice at various concentrations.[1]
-
The change in eEPSC amplitude is recorded and compared to the baseline.
-
The specificity of the effect is confirmed by reversal with an A1R antagonist, such as DPCPX.[1]
-
The pEC50 is calculated from the concentration-response curves to determine the potency of each compound.[1]
-
Signaling Pathway and Experimental Workflow Visualization
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5][6] Activation of the A1R by an agonist, such as adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] This pathway plays a crucial role in various physiological processes, including neurotransmission and cardiac function.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for eEPSC Measurement
The following diagram illustrates the workflow for measuring evoked excitatory postsynaptic currents in dorsal horn neurons to assess the efficacy of A1R modulators.
Caption: Electrophysiological Recording Workflow.
Conclusion
Both this compound and MIPS521 are effective positive allosteric modulators of the adenosine A1 receptor. However, experimental data suggests that MIPS521 is more potent than this compound in reducing excitatory synaptic transmission in a neuropathic pain model, as indicated by its lower pEC50 value.[1] While this compound demonstrates a higher allosteric affinity (pKB), the functional outcome in the context of pain signaling appears to favor MIPS521.[1][3] The choice between these compounds for further research and development will likely depend on the specific therapeutic application and desired pharmacological profile. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to investigate these or similar A1R modulators.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of VCP171 and PD 81723: Positive Allosteric Modulators of the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R): VCP171 and PD 81723. Both compounds enhance the function of the A1R, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and pain perception. This document summarizes their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and PD 81723 are both 2-amino-3-benzoylthiophene derivatives that act as positive allosteric modulators of the adenosine A1 receptor.[1] Their primary mechanism of action involves binding to a site on the A1R distinct from the orthosteric site where endogenous adenosine binds. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists, thereby potentiating the receptor's downstream signaling.[1] While both compounds share this general mechanism, they exhibit notable differences in their potency, efficacy, and species selectivity, as detailed in the subsequent sections.
Data Presentation
The following tables summarize the quantitative data available for this compound and PD 81723, focusing on their effects on agonist binding and functional activity.
Table 1: Comparative Effects of this compound and PD 81723 on Agonist Binding at Human Adenosine A1 Receptor
| Agonist | Parameter | This compound (10 µM) | PD 81723 (10 µM) | Source |
| Adenosine | Fold-shift in pIC50 | 2.0 | 2.5 | Cooper et al., 2019 |
| NECA | Fold-shift in pIC50 | 3.2 | 4.0 | Cooper et al., 2019 |
| CCPA | Fold-shift in pIC50 | 2.5 | 3.2 | Cooper et al., 2019 |
| Capadenoson | Fold-shift in pIC50 | 1.3 | 1.4 | Cooper et al., 2019 |
Data derived from NanoBRET competition assays in HEK293T cells expressing human Nluc-A1R. Fold-shift represents the ratio of agonist IC50 in the presence and absence of the PAM.
Table 2: Comparative Effects of this compound and PD 81723 on Agonist Binding at Rat Adenosine A1 Receptor
| Agonist | Parameter | This compound (10 µM) | PD 81723 (10 µM) | Source |
| Adenosine | Fold-shift in pIC50 | 1.4 | 2.0 | Cooper et al., 2019 |
| NECA | Fold-shift in pIC50 | 2.0 | 2.8 | Cooper et al., 2019 |
| CCPA | Fold-shift in pIC50 | 1.8 | 2.5 | Cooper et al., 2019 |
| Capadenoson | Fold-shift in pIC50 | 1.1 | 1.3 | Cooper et al., 2019 |
Data derived from NanoBRET competition assays in HEK293T cells expressing rat Nluc-A1R. Fold-shift represents the ratio of agonist IC50 in the presence and absence of the PAM.
Table 3: Functional Activity Data for this compound and PD 81723
| Compound | Assay | Key Findings | Organism/Cell Line | Source |
| This compound | Electrophysiology (eEPSC) | pEC50 of 5.6 ± 0.3 in reducing eEPSCs in spinal cord from nerve-injured animals. | Rat | Draper-Joyce et al., 2021 |
| This compound | cAMP Assay | pKB = 5.65; binding cooperativity with NECA (α) = 0.68. | CHO cells | R&D Systems |
| PD 81723 | cAMP Assay | Half-maximal inhibition of forskolin-stimulated adenylyl cyclase at 5 µM. | CHO-A1 cells | Musser et al., 1999 |
| PD 81723 | Radioligand Binding | 2.44-fold increase in the potency of the agonist R-PIA. | CHO cells expressing human A1AR | Bhattacharya et al., 1996 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Adenosine A1 Receptor
The adenosine A1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators like this compound and PD 81723 enhance this signaling cascade.
Experimental Workflow for Characterizing A1R PAMs
The characterization of a novel A1R PAM typically involves a series of in vitro and in vivo experiments to determine its binding affinity, cooperativity with orthosteric agonists, and functional efficacy.
Experimental Protocols
1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of the PAMs and their cooperativity with an orthosteric agonist.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T or CHO cells stably expressing the human or rat adenosine A1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of a radiolabeled A1R antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled orthosteric agonist in the presence and absence of a fixed concentration of the PAM (this compound or PD 81723).
-
Allow the binding to reach equilibrium.
-
Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 values of the agonist and calculate the fold-shift in the presence of the PAM.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of the PAMs to potentiate agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells stably expressing the A1R.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the orthosteric agonist in the presence and absence of different concentrations of this compound or PD 81723.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Analyze the data to determine the EC50 values of the agonist and the potentiation by the PAMs.
-
3. Electrophysiology in a Neuropathic Pain Model
This protocol assesses the functional consequences of A1R modulation on synaptic transmission in a relevant disease model.
-
Animal Model:
-
Induce neuropathic pain in rats using a model such as the spared nerve injury (SNI) or chronic constriction injury (CCI) of the sciatic nerve.
-
Allow sufficient time for the development of neuropathic pain behaviors (e.g., mechanical allodynia).
-
-
Spinal Cord Slice Preparation:
-
Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and prepare transverse slices containing the dorsal horn.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF).
-
-
Whole-Cell Patch-Clamp Recordings:
-
Transfer a slice to a recording chamber and perfuse with aCSF.
-
Identify neurons in lamina I or II of the dorsal horn for recording.
-
Obtain whole-cell patch-clamp recordings of evoked excitatory postsynaptic currents (eEPSCs) by stimulating primary afferent fibers.
-
Bath-apply this compound or PD 81723 at various concentrations and measure the change in eEPSC amplitude.
-
Construct concentration-response curves to determine the potency (EC50) of the PAMs in inhibiting nociceptive transmission.
-
Conclusion
This compound and PD 81723 are valuable research tools for investigating the therapeutic potential of positive allosteric modulation of the adenosine A1 receptor. While both compounds enhance A1R function, the available data suggest that they may have different pharmacological profiles, including species- and probe-dependent effects. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of these and other A1R PAMs. Such studies are essential for the development of novel therapeutics with improved efficacy and side-effect profiles for conditions such as neuropathic pain and cardiovascular diseases.
References
Unveiling a Novel Avenue for Neuropathic Pain Relief: A Comparative Analysis of GPR171 Agonism
An Objective Comparison of a Novel Therapeutic Target in Preclinical Neuropathic Pain Models
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1][2][3] Current treatments, including anticonvulsants and antidepressants, often provide only partial relief and are accompanied by dose-limiting side effects.[1][4] The search for novel, non-opioid analgesics with improved efficacy and safety profiles is therefore a critical area of research. This guide provides a comparative analysis of a promising new target, G-protein coupled receptor 171 (GPR171), and its validation in preclinical models of neuropathic pain using the selective agonist MS15203. We will compare its performance with emerging and established therapies, offering researchers and drug development professionals a data-driven overview of this novel mechanism.
It is important to note that a search for "VCP171" did not yield a specific therapeutic agent. This guide will therefore focus on the validation of the GPR171 receptor as a therapeutic target, using the agonist MS15203 as a tool compound, and compare its preclinical efficacy against other neuropathic pain modulators.
Comparative Efficacy in Neuropathic Pain Models
The following table summarizes the available data on the efficacy of the GPR171 agonist MS15203 in a chemotherapy-induced peripheral neuropathy (CIPN) model and compares it with clinical data for the NaV1.8 inhibitor VX-548 and the established therapy, pregabalin, in diabetic peripheral neuropathy (DPN).
| Compound | Target/Mechanism | Model | Key Efficacy Endpoint | Result |
| MS15203 | GPR171 Agonist | Chemotherapy-Induced Peripheral Neuropathy (CIPN) in male mice | Reversal of mechanical allodynia | Significant improvement in allodynia after 5 days of treatment.[5][6] |
| VX-548 | Selective NaV1.8 Inhibitor | Painful Diabetic Peripheral Neuropathy (DPN) - Phase 2 Clinical Trial | Change from baseline in the Numeric Pain Rating Scale (NPRS) at 12 weeks | Statistically significant mean NPRS reduction of 2.11 to 2.26 across three dose arms.[7] |
| Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | Painful Diabetic Peripheral Neuropathy (DPN) - Phase 2 Clinical Trial (active comparator arm) | Change from baseline in the Numeric Pain Rating Scale (NPRS) at 12 weeks | Mean NPRS reduction of 2.09.[7] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Proposed signaling pathway for GPR171 activation by the agonist MS15203, leading to the modulation of intracellular pain signaling pathways.
Caption: A generalized experimental workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain.
Detailed Experimental Protocols
The validation of GPR171 agonism in neuropathic pain models involved specific and reproducible methodologies. Below are the detailed protocols for the key experiments cited.
1. Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model and Drug Administration
-
Animal Model: The CIPN model was established in male mice.[5][6]
-
Induction of Neuropathy: While the specific chemotherapeutic agent was not detailed in the provided search results, CIPN is typically induced by administering agents like paclitaxel, cisplatin, or vincristine.
-
Drug Administration: The GPR171 agonist, MS15203, was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg once daily for a period of 5 days.[5][6][8]
2. Assessment of Mechanical Allodynia
-
Apparatus: Mechanical allodynia was measured using calibrated von Frey filaments.[5]
-
Procedure: The filaments were applied to the mid-plantar surface of the hind paw for approximately 2 seconds. An up-down method, starting with a 1 g filament, was used to determine the paw withdrawal threshold.[5] A positive response was noted as a sharp withdrawal of the paw. The threshold is the minimum force required to elicit a withdrawal response.
-
Endpoint: The primary endpoint was a significant increase in the paw withdrawal threshold in the MS15203-treated group compared to the vehicle-treated control group, indicating a reduction in pain sensitivity.[5][6]
3. Gene and Protein Expression Analysis
-
Tissue Collection: The periaqueductal gray (PAG), a key region in the descending pain modulatory pathway, was dissected from the brains of the mice.[5][6][8]
-
Gene Expression Analysis: The expression of the gene encoding GPR171 and its endogenous ligand, BigLEN (encoded by the PCSK1N gene), were measured.[5][6][8] The results indicated that their expression was unaltered by the induction of neuropathic pain or by the treatment with MS15203.[5][6][8]
-
Protein Expression Analysis: Protein levels of GPR171 in the PAG were quantified. In male mice with neuropathic pain, GPR171 protein levels were decreased. Treatment with MS15203 rescued these protein levels.[5][6][8]
Discussion and Future Directions
The preclinical data for the GPR171 agonist MS15203 are encouraging, demonstrating a significant analgesic effect in a model of neuropathic pain in male mice.[5][6] The mechanism appears to involve the rescue of GPR171 protein levels in the PAG, a critical brain region for pain modulation.[5][6][8] Interestingly, this effect was not observed in female mice, suggesting a sexual dimorphism in the GPR171-mediated analgesic pathway that warrants further investigation.[5][6]
When compared to VX-548, a selective NaV1.8 inhibitor, the data for MS15203 is at a much earlier, preclinical stage. VX-548 has demonstrated clinically significant pain reduction in a Phase 2 trial in patients with painful diabetic neuropathy, showing a comparable, if not slightly better, effect than pregabalin.[7]
The development of GPR171 agonists represents a novel and promising strategy for the treatment of neuropathic pain. Future research should focus on:
-
Elucidating the downstream signaling pathways of GPR171 in nociceptive neurons.
-
Investigating the basis for the observed sexual dimorphism.
-
Developing GPR171 agonists with optimized pharmacokinetic and pharmacodynamic properties for clinical development.
References
- 1. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. advancedpainmanagementva.com [advancedpainmanagementva.com]
- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VCP171 and Traditional Adenosine Agonists in Adenosine A1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanism of action of VCP171, a novel adenosine A1 receptor (A1R) positive allosteric modulator (PAM), with that of traditional orthosteric adenosine agonists. This comparison is supported by available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two classes of compounds.
Introduction: Two Distinct Approaches to A1R Activation
The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiovascular function, and inflammation. Its activation generally leads to inhibitory effects, making it a promising therapeutic target for conditions such as neuropathic pain.
Traditional adenosine agonists, such as adenosine and its synthetic analogs like 5'-N-Ethylcarboxamidoadenosine (NECA), act as orthosteric agonists . They bind directly to the same site as the endogenous ligand, adenosine, to activate the receptor. In contrast, this compound is a positive allosteric modulator (PAM) . It binds to a distinct allosteric site on the A1R, and while it can have some partial agonist activity on its own, its primary role is to enhance the affinity and/or efficacy of the endogenous agonist, adenosine[1]. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and potential therapeutic advantages.
Mechanism of Action and Signaling Pathways
Both this compound and traditional adenosine agonists ultimately lead to the activation of the A1R, which is primarily coupled to the inhibitory G protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of the A1R can also lead to the activation of phospholipase C (PLC) and the modulation of various ion channels[2].
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway initiated by the activation of the adenosine A1 receptor.
Caption: Adenosine A1 Receptor Signaling Pathway.
Comparative Efficacy Data
Direct comparative studies evaluating the efficacy of this compound and traditional adenosine agonists in the same experimental model are limited. The available data is presented below, highlighting the different assays used to characterize their activity.
This compound: Efficacy in a Neuropathic Pain Model
The primary efficacy data for this compound comes from electrophysiological studies in a rat model of neuropathic pain. The key finding is its ability to reduce excitatory synaptic transmission in the spinal cord[3][4].
| Compound | Assay | Model | Key Finding | Reference |
| This compound | Whole-cell patch-clamp | Rat spinal cord slices (neuropathic pain model) | Reduces AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and II neurons.[3][4] | Imlach et al., 2015 |
-
Note: The effect of this compound was found to be more pronounced in neurons from nerve-injured animals compared to sham controls, suggesting a state-dependent mechanism of action[3][4].
Traditional Adenosine Agonists: Binding Affinity and Functional Potency
The efficacy of traditional adenosine agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50) in radioligand binding and cAMP inhibition assays, respectively. NECA is a widely used non-selective adenosine receptor agonist.
| Compound | Receptor | Assay | Value | Reference |
| NECA | Human A1 | Radioligand Binding (Ki) | 14 nM | Tocris Bioscience |
| NECA | Human A2A | Radioligand Binding (Ki) | 20 nM | Tocris Bioscience |
| NECA | Human A3 | Radioligand Binding (Ki) | 6.2 nM | Tocris Bioscience |
| NECA | Human A2B | Functional Assay (EC50) | 2.4 µM | Tocris Bioscience |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and traditional adenosine agonists.
Whole-Cell Patch-Clamp Electrophysiology (for this compound)
This protocol is based on the methodology described by Imlach et al., 2015[4].
Objective: To measure the effect of this compound on excitatory postsynaptic currents (eEPSCs) in spinal cord neurons.
Methodology:
-
Spinal Cord Slice Preparation: Adult male Sprague-Dawley rats are deeply anesthetized, and the spinal cord is rapidly removed and placed in ice-cold oxygenated sucrose artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm) of the lumbar spinal cord are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from neurons in lamina I and II of the dorsal horn.
-
Stimulation and Recording: A stimulating electrode is placed to evoke eEPSCs. The recorded currents are amplified, filtered, and digitized.
-
Drug Application: this compound is bath-applied at a known concentration, and the resulting changes in eEPSC amplitude are measured.
Radioligand Binding Assay (for Traditional Agonists)
Objective: To determine the binding affinity (Ki) of a compound for the adenosine A1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human A1 adenosine receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Competition Binding: A fixed concentration of a radiolabeled A1 receptor ligand (e.g., [3H]DPCPX) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., NECA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay (for Traditional Agonists)
Objective: To measure the functional potency (EC50) of an A1R agonist in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 cells) are cultured.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, along with varying concentrations of the test agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined by fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for this compound electrophysiology.
Logical Relationship of Allosteric Modulation
References
Cross-Validation of VCP171 Effects in Different Neuronal Populations: A Comparative Guide
This guide provides a comprehensive comparison of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other relevant therapeutic alternatives for neuropathic pain. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at available experimental data, methodologies, and signaling pathways.
Data Presentation: Quantitative Comparison
While preclinical data on this compound is primarily focused on its effects on spinal cord neurons in neuropathic pain models, this section presents a comparative summary with established neuropathic pain treatments, gabapentin and pregabalin. It is important to note that direct comparative studies between this compound and these alternatives are limited in the public domain.
Table 1: Comparative Efficacy of this compound and Alternatives in Preclinical Neuropathic Pain Models
| Compound | Mechanism of Action | Neuronal Population Studied | Key Efficacy Endpoints | Notable Findings |
| This compound | Adenosine A1 Receptor Positive Allosteric Modulator | Spinal Cord Dorsal Horn Neurons (Lamina I and II) | Reduction of evoked excitatory postsynaptic currents (eEPSCs) | Greater inhibition of eEPSCs in nerve-injured animals compared to controls.[1] |
| MIPS521 | Adenosine A1 Receptor Positive Allosteric Modulator | Spinal Cord Dorsal Horn Neurons | Reduction of eEPSC amplitude | More potent than this compound in reducing eEPSCs in a nerve-injury model. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Various (Central and Peripheral Neurons) | Reversal of mechanical allodynia and thermal hyperalgesia | Bioavailability decreases with increasing doses.[2] |
| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Various (Central and Peripheral Neurons) | Reversal of mechanical allodynia and thermal hyperalgesia | Six-fold higher binding affinity for the α2δ-1 subunit compared to gabapentin; faster onset of action.[2] |
Table 2: Clinical Efficacy Comparison of Gabapentin and Pregabalin in Neuropathic Pain (Meta-Analysis Data)
| Feature | Gabapentin | Pregabalin |
| Pain Reduction (VAS) | Effective vs. Placebo | Superior to Gabapentin in some studies.[3][4][5] |
| Onset of Action | Slower (approx. 4-5 hours)[2] | Faster (approx. 1.5 hours)[2] |
| Bioavailability | Saturable (decreases with dose)[2] | Consistent (90% across therapeutic range)[2] |
| Common Adverse Effects | Dizziness, somnolence, peripheral edema | Dizziness, somnolence, edema, dry mouth |
| Opioid Consumption | - | Associated with lower opioid consumption in some patient populations.[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of this compound and its alternatives.
In Vivo Electrophysiology of Dorsal Horn Neurons
This protocol is adapted from standard procedures for recording neuronal activity in the spinal cord of anesthetized rats, a key method for assessing the effects of compounds like this compound on nociceptive processing.[6][7][8]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). A laminectomy is performed at the lumbar level (L4-L5) to expose the spinal cord. The animal is placed in a stereotaxic frame, and the dura mater is carefully removed.
-
Single-Unit Recording: A glass microelectrode filled with a conducting solution is lowered into the dorsal horn of the spinal cord. Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons, which respond to both non-noxious and noxious stimuli.
-
Neuronal Characterization: The receptive field of the neuron is identified by applying mechanical stimuli (e.g., brushing, von Frey filaments) to the hind paw. The neuron's response to thermal stimuli may also be assessed.
-
Drug Administration: this compound or a comparator drug is administered, typically via intrathecal or systemic injection.
-
Data Acquisition and Analysis: Spontaneous and evoked neuronal activity (firing rate) is recorded before and after drug administration. Changes in firing rate in response to stimuli are quantified to determine the drug's effect on neuronal excitability.
Conditioned Place Preference (CPP) for Assessing Pain Relief
The CPP paradigm is used to evaluate the rewarding properties of a drug, which in the context of pain, can indicate relief from an aversive state.[9][10][11]
-
Apparatus: A three-chambered box is used. The two outer chambers have distinct visual and tactile cues (e.g., different flooring and wall patterns).
-
Pre-Conditioning Phase: On the first day, rats are allowed to freely explore all three chambers to determine their baseline preference for each of the outer chambers.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, rats are injected with the drug (e.g., this compound) and confined to their initially non-preferred chamber for a set period (e.g., 30-45 minutes). On the other days, they receive a vehicle injection and are confined to their preferred chamber.
-
Test Phase: On the final day, the rats are placed back in the central chamber with free access to all chambers, and the time spent in each of the outer chambers is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates that the drug has rewarding properties, which is interpreted as relief from spontaneous pain.
Mandatory Visualization
Signaling Pathway of this compound via the Adenosine A1 Receptor
This compound, as a positive allosteric modulator of the A1 receptor, enhances the signaling initiated by the endogenous ligand, adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: this compound enhances adenosine's effect on the A1 receptor, leading to neuronal inhibition.
Experimental Workflow for Cross-Validation of this compound
This diagram outlines a logical workflow for the comprehensive evaluation of this compound's effects across different neuronal populations, a necessary step for its validation as a therapeutic candidate.
Caption: A workflow for validating this compound's effects across neuronal populations.
References
- 1. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal activity is required for the development of specific cortical interneuron subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The electrophysiology of peripheral nerve injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 is necessary for normal physiological functions and mood-related behaviors in males, but not females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purinergic Signaling and Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An excitatory ventral hippocampus to lateral septum circuit that suppresses feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optogenetic astrocyte activation modulates response selectivity of visual cortex neurons in vivo - Synthetic Neurobiology Group [synthneuro.org]
- 9. Adenosine A1 Receptors Play an Important Protective Role Against Cognitive Impairment and Long-Term Potentiation Inhibition in a Pentylenetetrazol Mouse Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
Replicating Analgesic Effects of VCP171: A Comparative Guide
This guide provides a comprehensive comparison of the published findings on the analgesic effects of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other relevant analgesic agents. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Executive Summary
This compound has demonstrated analgesic properties in preclinical models of neuropathic pain. Its mechanism of action involves the positive allosteric modulation of the adenosine A1 receptor, enhancing the analgesic effects of endogenous adenosine. This guide summarizes the quantitative data from key studies, details the experimental protocols used to assess its efficacy, and provides a visual representation of its signaling pathway. While direct head-to-head comparisons with all classes of analgesics are limited in the currently available literature, this guide compiles data from studies using similar models to allow for an informed comparative analysis.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic effects of this compound and other relevant compounds. It is important to note that the data for different compounds are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Analgesic Effect of this compound and MIPS521 in a Rat Model of Neuropathic Pain
| Compound | Dose (intrathecal) | Time Post-Dose | Paw Withdrawal Threshold (PWT) in g (Mean ± SEM) | Fold Increase in PWT vs. Vehicle | Reference |
| Vehicle | - | 1 hour | ~2.5 | - | [1] |
| This compound | 30 µg | 1 hour | ~7.5 | ~3 | [1] |
| MIPS521 | 10 µg | 1 hour | ~12.5 | ~5 | [1] |
| MIPS521 | 30 µg | 1 hour | ~15 | ~6 | [1] |
Data extracted from a study using a rat model of neuropathic pain (nerve injury). MIPS521 is another A1R positive allosteric modulator.
Table 2: Analgesic Effect of Gabapentin in a Mouse Model of Neuropathic Pain
| Compound | Dose (intraperitoneal) | Time Post-Dose | Paw Withdrawal Threshold (PWT) in g (Mean ± SEM) | Fold Increase in PWT vs. Vehicle | Reference |
| Vehicle | - | 1 hour | ~0.2 | - | [2] |
| Gabapentin | 30 mg/kg | 1 hour | ~2.0 | ~10 | [2] |
| Gabapentin | 100 mg/kg | 1 hour | Significantly increased | Not specified | [3] |
Data extracted from studies using a mouse spared nerve injury (SNI) model of neuropathic pain.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's analgesic effects.
Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves.
-
Tightly ligate the tibial and common peroneal nerves with a suture (e.g., 5-0 silk).
-
Section the nerves distal to the ligation, removing a small portion of the distal nerve stump.
-
Ensure the sural nerve remains intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Record the paw withdrawal threshold in grams.
-
Electrophysiology (Whole-cell patch-clamp recordings)
This technique is used to measure synaptic transmission in the spinal cord dorsal horn, a key area for pain processing.
-
Slice Preparation:
-
Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare transverse spinal cord slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize neurons in the superficial dorsal horn (laminae I-II) using a microscope with infrared differential interference contrast optics.
-
Establish whole-cell patch-clamp recordings from individual neurons.
-
Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) to assess synaptic transmission.
-
Bath-apply this compound to the slice and record the changes in EPSC amplitude and frequency.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound enhances adenosine-mediated analgesia via A1R.
Experimental Workflow for Assessing this compound Analgesia
References
- 1. benchchem.com [benchchem.com]
- 2. A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin in the Treatment of Postherpetic Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent analgesic effects of anticonvulsants on peripheral thermal nociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VCP171 and Other Adenosine A1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VCP171 with other prominent Adenosine A1 Receptor (A1R) Positive Allosteric Modulators (PAMs), including PD 81,723, MIPS521, and TRR469. The information is supported by experimental data to assist in the evaluation and selection of these compounds for research and development purposes.
Introduction to A1R Positive Allosteric Modulators
The Adenosine A1 receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in a range of conditions, including neuropathic pain, cardiovascular diseases, and neurological disorders. Direct-acting A1R agonists have shown therapeutic promise but are often limited by on-target side effects. A1R PAMs offer a more nuanced approach by enhancing the effect of the endogenous agonist, adenosine, specifically at sites of tissue injury or stress where adenosine levels are elevated. This mechanism is anticipated to provide a better therapeutic window with fewer adverse effects.
This compound is a well-characterized A1R PAM that also exhibits partial agonism in the absence of an orthosteric agonist. It has been demonstrated to inhibit excitatory synaptic transmission in preclinical models of neuropathic pain. This guide will compare its performance against other notable A1R PAMs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other A1R PAMs from various in vitro and in vivo studies.
Table 1: In Vitro Comparison of A1R PAMs - Binding Affinity and Cooperativity
| Compound | Species | Assay Type | Orthosteric Agonist | pKB | Cooperativity (α) | Reference |
| This compound | Human | NanoBRET Binding | NECA | 5.65 | 0.68 | |
| Human | NanoBRET Binding | Adenosine | - | ~2-fold increase in affinity | [1] | |
| Rat | NanoBRET Binding | Adenosine | - | No significant enhancement | [1] | |
| PD 81,723 | Human | NanoBRET Binding | Adenosine | - | ~1.5-fold increase in affinity | [1] |
| Rat | NanoBRET Binding | Adenosine | - | No significant enhancement | [1] | |
| MIPS521 | Human | Radioligand Binding | - | 4.95 | - | |
| TRR469 | - | - | Adenosine | - | 33-fold increase in affinity | [2] |
Note: A direct comparison of pKB values across all compounds from a single study is not available. The cooperativity factor (α) represents the fold-increase in agonist affinity in the presence of the PAM.
Table 2: In Vitro Functional Comparison of A1R PAMs
| Compound | Assay Type | Cell Line | Parameter | Potency (pEC50) | Efficacy | Reference |
| This compound | cAMP Inhibition | CHO | Inhibition of forskolin-stimulated cAMP | - | Partial agonist activity | |
| MIPS521 | cAMP Inhibition | CHO | Inhibition of forskolin-stimulated cAMP | - | - |
Table 3: Ex Vivo Electrophysiology Comparison in a Neuropathic Pain Model
| Compound | Preparation | Measured Effect | Potency (pEC50) | Reference |
| This compound | Rat spinal cord slices | Reduction of eEPSC amplitude | 5.6 ± 0.3 | |
| MIPS521 | Rat spinal cord slices | Reduction of eEPSC amplitude | 6.9 ± 0.4 |
Table 4: In Vivo Comparison in a Rat Model of Neuropathic Pain
| Compound | Administration | Endpoint | Effective Dose | Reference |
| This compound | Intrathecal | Reversal of mechanical hyperalgesia | 30 µg | |
| MIPS521 | Intrathecal | Reversal of mechanical hyperalgesia | 10 µg |
Signaling Pathways and Experimental Workflows
A1R Signaling Pathway
The Adenosine A1 Receptor is a Gi/o-coupled GPCR. Upon activation by adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, ultimately resulting in the observed physiological effects, such as the inhibition of neurotransmitter release.
Caption: Simplified A1R signaling pathway.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates a typical workflow for whole-cell patch-clamp recording from spinal cord neurons to assess the effect of A1R PAMs on synaptic transmission in a neuropathic pain model.
Caption: Workflow for patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Spinal Cord Neurons
This protocol is a representative method for assessing the effects of A1R PAMs on synaptic transmission in the spinal cord, based on established procedures.
1. Animal Model of Neuropathic Pain:
-
Induce neuropathic pain in adult male Sprague-Dawley rats (150-200g) via chronic constriction injury (CCI) of the sciatic nerve. Sham-operated animals undergo the same surgical procedure without nerve ligation. Allow animals to recover for 7-14 days.
2. Spinal Cord Slice Preparation:
-
Deeply anesthetize the rat with isoflurane and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O2/5% CO2) sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 252 sucrose, 2.5 KCl, 1.5 CaCl2, 6 MgCl2, 10 glucose, 26 NaHCO3, and 1.25 NaH2PO4.
-
Prepare 300-400 µm thick transverse slices of the lumbar spinal cord using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF (with 126 mM NaCl instead of sucrose and 2 mM MgCl2) and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Record evoked excitatory postsynaptic currents (eEPSCs) in voltage-clamp mode at a holding potential of -70 mV.
-
Evoke eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone using a bipolar stimulating electrode.
4. Drug Application:
-
After obtaining a stable baseline recording of eEPSCs for at least 10 minutes, bath-apply this compound or other A1R PAMs at various concentrations.
-
Record the effects of the compound for 10-15 minutes at each concentration.
-
Perform a washout with aCSF to observe the reversal of the drug effect.
cAMP Accumulation Assay
This protocol outlines a general method for measuring the effect of A1R PAMs on cAMP levels in a cell-based assay.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Adenosine A1 Receptor in a suitable growth medium.
-
Plate the cells in 96-well plates and grow to 80-90% confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the A1R PAM (e.g., this compound) at various concentrations, either alone (to test for direct agonism/inverse agonism) or in the presence of a fixed concentration of an A1R agonist (e.g., adenosine or NECA) to assess potentiation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 1 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
Generate a standard curve with known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.
-
Analyze the data to determine the EC50 or IC50 values for the tested compounds.
Conclusion
This guide provides a comparative overview of this compound and other A1R PAMs based on currently available data. MIPS521 appears to be more potent than this compound in preclinical models of neuropathic pain. TRR469 shows high potency in enhancing adenosine affinity. The choice of a specific A1R PAM for research or development will depend on the desired pharmacological profile, including potency, efficacy, and species-specific effects. The provided experimental protocols offer a foundation for conducting further comparative studies to fully elucidate the therapeutic potential of these compounds.
References
- 1. Probe dependence of allosteric enhancers on the binding affinity of adenosine A1‐receptor agonists at rat and human A1‐receptors measured using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRR469, a potent A(1) adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in acute and neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for VCP171: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during the experimental phase but also through the proper disposal of chemical reagents. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of VCP171, a positive allosteric modulator of the A1 adenosine receptor.
Immediate Safety and Logistical Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound and its waste.
-
Ventilation: Conduct all operations involving this compound powder or solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Waste Segregation: this compound waste is to be treated as hazardous chemical waste. It must be segregated from non-hazardous trash and other incompatible waste streams to prevent dangerous chemical reactions.[1][2][3]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which are essential for its safe handling and for the preparation of disposal documentation.
| Property | Value | Source |
| Chemical Name | [2-Amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenylmethanone | R&D Systems |
| CAS Number | 1018830-99-3 | R&D Systems |
| Molecular Formula | C₁₈H₁₂F₃NOS | R&D Systems |
| Molecular Weight | 347.35 g/mol | R&D Systems |
| Solubility | Soluble in DMSO and ethanol. | R&D Systems |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[4][5]
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used this compound powder, contaminated weigh boats, and other solid labware in a dedicated, leak-proof hazardous waste container clearly labeled for "Halogenated Organic Waste."[6]
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[7]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound, [2-Amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenylmethanone."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste accumulation.
3. Storage of Hazardous Waste:
-
Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[8]
-
Ensure containers are kept closed at all times, except when adding waste.[2][4]
-
Store away from incompatible materials.
4. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
5. Spill Management:
-
In the event of a small spill within a chemical fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[9]
-
Carefully collect the absorbed material and any contaminated cleaning materials into a sealed container for disposal as hazardous waste.[5][9]
-
For large spills or spills outside of a fume hood, evacuate the area and immediately contact your institution's emergency response team.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the "Triple Rinse" method is a standard procedure for decontaminating empty chemical containers before they can be disposed of as non-hazardous waste.[4][10]
Protocol for Triple Rinsing Empty this compound Containers:
-
Select a solvent in which this compound is readily soluble (e.g., ethanol or a suitable solvent designated by your EHS department).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and agitate it thoroughly.
-
Empty the rinsate into the appropriate "Halogenated Organic Liquid Waste" container.
-
Repeat this rinsing process two more times.
-
After the third rinse, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label and dispose of the container as instructed by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
Standard Operating Procedure: Handling Novel Compound VCP171
Disclaimer: No public safety data was found for a compound designated "VCP171." This document provides guidance based on standard laboratory procedures for handling novel or uncharacterized chemical compounds. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling. Always consult with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety & Personal Protective Equipment (PPE)
Safe handling of a novel compound like this compound, for which toxicological properties are unknown, requires a cautious approach. The primary goal is to minimize all potential routes of exposure, including dermal, ocular, inhalation, and ingestion. The following PPE is mandatory when working with this compound.
Required Personal Protective Equipment
A risk assessment should determine the final PPE ensemble, but the following table outlines the minimum requirements for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect against splashes, even from unexpected angles. Standard safety glasses are insufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves, with the outer glove overlapping the cuff of the lab coat. This provides a barrier against direct skin contact and allows for safe removal of the outer layer in case of contamination. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Chemical-Resistant Lab Coat | A long-sleeved, knee-length lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) is required. Cuffs should be snug to prevent exposure of the wrists. |
| Respiratory Protection | Fitted N95 Respirator or Higher | Required when handling this compound as a powder or if there is a risk of aerosolization. A risk assessment may indicate the need for a higher level of protection, such as a full-face respirator with appropriate cartridges. All personnel must be properly fit-tested before using a respirator. |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory. |
Operational Plan: Handling & Storage
All handling of this compound must occur within a certified chemical fume hood to control for potential inhalation exposure.
Preparation & Handling Protocol
-
Designate Work Area: Clearly demarcate the area within the chemical fume hood where this compound will be handled. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Before bringing this compound into the hood, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are present.
-
Don PPE: Put on all required PPE in the correct order (lab coat, N95 respirator, safety goggles, inner gloves, outer gloves).
-
Weighing: If handling this compound as a solid, carefully weigh the required amount on weighing paper within the fume hood. Avoid creating dust. Use a spatula to gently transfer the compound.
-
Solubilizing: If preparing a solution, slowly add the solvent to the solid to minimize splashing. Ensure the container is appropriately capped before mixing.
-
Post-Handling: After handling is complete, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers containing this compound before removing them from the hood.
Storage
-
Container: Store this compound in a clearly labeled, tightly sealed, and chemically compatible primary container.
-
Secondary Containment: Place the primary container within a labeled, durable, and leak-proof secondary container.
-
Location: Store in a secure, ventilated, and designated area away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be determined by any available preliminary data.
Disposal Plan
All waste generated from handling this compound is to be considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, weighing paper, pipette tips) must be placed in a designated, labeled hazardous waste bag within a rigid, sealed container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, leak-proof, and chemically compatible hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Pickup: Do not dispose of any this compound waste down the drain or in regular trash. Contact your institution's EHS department to arrange for proper disposal according to federal, state, and local regulations.
Experimental Workflow & Logic
The following diagram illustrates the logical workflow for assessing and handling an uncharacterized compound like this compound.
Caption: Workflow for handling uncharacterized compound this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
